(2-Chloro-3-methoxyphenyl)boronic acid
Description
Properties
IUPAC Name |
(2-chloro-3-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BClO3/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWONVAXOXYOJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)OC)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674561 | |
| Record name | (2-Chloro-3-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
854778-30-6 | |
| Record name | 2-Chloro-3-methoxyphenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=854778-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chloro-3-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-chloro-3-methoxyphenyl)boronic acid | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (2-Chloro-3-methoxyphenyl)boronic acid: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
(2-Chloro-3-methoxyphenyl)boronic acid is a substituted phenylboronic acid that serves as a valuable building block in organic synthesis, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. Its unique substitution pattern offers steric and electronic properties that can be exploited in the design and synthesis of complex organic molecules, including pharmaceuticals and advanced materials. This technical guide provides a comprehensive overview of the core properties, synthesis, and reactivity of this compound.
Core Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Source |
| Chemical Formula | C₇H₈BClO₃ | [1] |
| Molecular Weight | 186.40 g/mol | [1] |
| CAS Number | 854778-30-6 | [1] |
| Appearance | White to off-white solid | Generic observation for similar compounds |
| Melting Point | Not available | |
| Solubility | Soluble in organic solvents such as methanol, THF, and DMF. Sparingly soluble in water. | [2] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group. The protons on the phenyl ring will exhibit splitting patterns (doublets, triplets, or doublet of doublets) depending on their coupling with neighboring protons. The methoxy protons will appear as a singlet, typically in the range of 3.8-4.0 ppm. The acidic protons of the boronic acid group may appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbon attached to the boron atom will have a characteristic chemical shift. The aromatic carbons will appear in the typical downfield region (110-160 ppm), with their specific shifts influenced by the chloro and methoxy substituents. The methoxy carbon will resonate in the upfield region (around 55-60 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrations include:
-
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.
-
C-H stretching (aromatic): Peaks typically appearing just above 3000 cm⁻¹.
-
C-H stretching (aliphatic): Peaks for the methoxy group appearing just below 3000 cm⁻¹.
-
C=C stretching (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.
-
B-O stretching: A strong band typically observed in the 1310-1380 cm⁻¹ region.
-
C-O stretching (aryl ether): A band in the 1200-1275 cm⁻¹ region.
-
C-Cl stretching: A band in the 600-800 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum of this compound will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. The presence of chlorine will result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak. Common fragmentation pathways may involve the loss of water, the methoxy group, or the entire boronic acid moiety.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves the ortho-lithiation of 1-chloro-2-methoxybenzene followed by reaction with a trialkyl borate and subsequent hydrolysis. This method is analogous to the synthesis of similar substituted phenylboronic acids.[3][4]
Reaction Scheme:
Figure 1: Synthesis of this compound.
Detailed Methodology:
-
Lithiation: Dissolve 1-chloro-2-methoxybenzene in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add a solution of n-butyllithium (n-BuLi) in hexanes dropwise while maintaining the temperature below -70 °C. Stir the reaction mixture at this temperature for 1-2 hours to ensure complete lithiation.
-
Borylation: To the resulting solution of the lithiated intermediate, add a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) dropwise, again ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis: Carefully quench the reaction by the slow addition of an aqueous acid solution (e.g., 1 M HCl) at 0 °C. Stir the biphasic mixture vigorously for 1-2 hours to facilitate the hydrolysis of the boronate ester.
-
Work-up and Purification: Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure this compound.
Suzuki-Miyaura Cross-Coupling Reaction
This compound is a versatile coupling partner in the Suzuki-Miyaura reaction, enabling the formation of biaryl structures. A general protocol for the coupling with an aryl halide is provided below.[5][6][7]
Reaction Scheme:
Figure 2: Suzuki-Miyaura cross-coupling reaction.
Detailed Methodology:
-
Reaction Setup: In a reaction vessel, combine this compound (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., potassium carbonate, K₂CO₃, or cesium carbonate, Cs₂CO₃, 2-3 equivalents).
-
Solvent Addition: Add a degassed solvent system, which is often a mixture such as toluene/ethanol/water or dioxane/water, to the reaction vessel. The use of a biphasic system with a phase-transfer catalyst can sometimes be beneficial.
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere to a temperature typically ranging from 80 to 110 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired biaryl product.
Reactivity and Applications
The primary application of this compound lies in its utility as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[8][9] The presence of the chloro and methoxy substituents on the phenyl ring influences the electronic and steric nature of the boronic acid, which can affect its reactivity and the properties of the resulting products.
The electron-withdrawing nature of the chlorine atom can influence the transmetalation step in the Suzuki-Miyaura catalytic cycle. The ortho-methoxy group can potentially coordinate to the palladium center, influencing the regioselectivity and efficiency of the coupling reaction. These electronic and steric factors make this compound a useful tool for fine-tuning the properties of target molecules in drug discovery and materials science.
Biological and Pharmacological Activity
While there is no specific information available on the biological or pharmacological activity of this compound itself, the broader class of phenylboronic acids has garnered significant interest in medicinal chemistry. Phenylboronic acid derivatives are known to exhibit a range of biological activities, including acting as enzyme inhibitors and as sensors for carbohydrates.[3][10][11] Their ability to form reversible covalent bonds with diols is a key feature that has been exploited in the design of therapeutic agents and diagnostic tools. Further research is warranted to explore the potential biological activities of this compound and its derivatives.
Safety Information
This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. General safety measures include:
-
Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Working in a well-ventilated area or a fume hood.
-
Avoiding inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials.
This technical guide provides a foundational understanding of the properties, synthesis, and reactivity of this compound. As a versatile building block, it holds potential for the development of novel compounds with applications in various scientific disciplines. Further research into its specific properties and applications is encouraged to fully unlock its synthetic potential.
References
- 1. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Chlorophenylboronic acid | 63503-60-6 [chemicalbook.com]
- 3. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. achmem.com [achmem.com]
- 5. rsc.org [rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: (2-Chloro-3-methoxyphenyl)boronic acid
CAS Number: 854778-30-6
This technical guide provides an in-depth overview of (2-Chloro-3-methoxyphenyl)boronic acid, a versatile reagent in modern organic synthesis. It is primarily intended for researchers, chemists, and professionals involved in drug development and materials science. This document covers the compound's chemical properties, synthesis, applications, and safety protocols, with a focus on its role in palladium-catalyzed cross-coupling reactions.
Chemical and Physical Properties
This compound is an organoboron compound that serves as a key building block in synthetic chemistry. Its physical and chemical properties are summarized below.
| Property | Value |
| CAS Number | 854778-30-6[1] |
| Molecular Formula | C₇H₈BClO₃[1] |
| Molecular Weight | 186.40 g/mol [2][3] |
| IUPAC Name | This compound |
| Appearance | White to off-white solid/powder |
| Melting Point | 105-110 °C (literature values for similar compounds)[4] |
| Storage Temperature | 2-8°C, under inert atmosphere[1] |
Synthesis of this compound
The synthesis of arylboronic acids like this compound typically involves the reaction of an organometallic intermediate, derived from the corresponding aryl halide, with a borate ester, followed by acidic workup. A common route is the lithiation of a suitable precursor followed by quenching with an electrophilic boron source.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via Lithiation-Borylation
This protocol is a representative procedure for the synthesis of arylboronic acids.
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 2-chloro-1-bromo-3-methoxybenzene (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).
-
Lithiation: The solution is cooled to -78°C using a dry ice/acetone bath. n-Butyllithium (n-BuLi, 1.05 eq) in hexanes is added dropwise via the dropping funnel, maintaining the internal temperature below -70°C. The mixture is stirred at this temperature for 1 hour to ensure complete formation of the aryllithium intermediate.
-
Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture, again keeping the temperature below -70°C. After the addition is complete, the reaction is allowed to slowly warm to room temperature and stirred overnight.
-
Hydrolysis and Workup: The reaction is quenched by the slow addition of 1 M hydrochloric acid (HCl) and stirred vigorously for 1-2 hours until a clear solution is formed.
-
Extraction: The aqueous layer is separated, and the organic layer is extracted with diethyl ether or ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure to yield the crude product. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of hexanes and ethyl acetate) to afford pure this compound.
Applications in Organic Synthesis
This compound is a valuable reagent, most notably for its use in Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate, catalyzed by a palladium(0) complex. It is a cornerstone of modern medicinal chemistry and materials science for constructing complex molecular architectures.
The general utility of arylboronic acids in Suzuki reactions is well-established, offering advantages such as mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of many reagents.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for coupling this compound with an aryl bromide.
-
Reagents: To a reaction vessel are added this compound (1.2 eq), the desired aryl bromide (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0), 0.03 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent: A degassed solvent mixture, typically toluene, dioxane, or dimethylformamide (DMF) with water, is added.
-
Reaction Conditions: The mixture is heated, usually between 80-110°C, under a nitrogen or argon atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent like ethyl acetate. The layers are separated.
-
Purification: The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under vacuum. The resulting crude product is purified by column chromatography on silica gel to yield the desired biaryl product.[6]
Safety and Handling
This compound is a chemical reagent and should be handled with appropriate safety precautions in a laboratory setting.[7]
| Hazard Category | Information |
| Pictograms | GHS07 (Exclamation Mark) |
| Signal Word | Warning[1] |
| Hazard Statements | H302: Harmful if swallowed.[1] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H332: Harmful if inhaled.[1] H335: May cause respiratory irritation.[1] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8] P280: Wear protective gloves/protective clothing/eye protection/face protection.[9] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] |
| Personal Protective Equipment (PPE) | Safety glasses or goggles, chemical-resistant gloves, lab coat.[10] |
| Handling | Handle in a well-ventilated area or fume hood.[10] Avoid dust formation.[10] Wash hands thoroughly after handling.[7] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[10] Store under an inert atmosphere. Recommended temperature: 2-8°C.[1] |
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[10]
References
- 1. achmem.com [achmem.com]
- 2. 2-Chloro-4-methoxyphenylboronic acid AldrichCPR 219735-99-6 [sigmaaldrich.com]
- 3. 2-Chloro-6-methoxyphenylboronic acid | C7H8BClO3 | CID 3378271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Methoxyphenylboronic acid | 5720-06-9 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. combi-blocks.com [combi-blocks.com]
- 9. 4-Chloro-2-fluoro-3-methoxyphenylboronic acid Safety Data Sheets(SDS) lookchem [lookchem.com]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide on the Spectroscopic Data for (2-Chloro-3-methoxyphenyl)boronic Acid
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the available spectroscopic data for (2-Chloro-3-methoxyphenyl)boronic acid. Due to the limited availability of experimentally derived spectra in public domains, this document focuses on predicted data and outlines standardized experimental protocols for acquiring ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound.
Chemical Structure and Properties
IUPAC Name: this compound Molecular Formula: C₇H₈BClO₃[1] Molecular Weight: 186.4 g/mol [1] CAS Number: 854778-30-6[1]
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for elucidating the structure of organic molecules. For this compound, ¹H and ¹³C NMR spectra would provide detailed information about the hydrogen and carbon environments within the molecule.
Note on Boronic Acids: It is important to note that boronic acids have a propensity to form cyclic trimers known as boroxines through dehydration. This can lead to complex or broad NMR spectra. To obtain sharp, monomeric spectra, it is often necessary to use specific solvents like d4-methanol or to convert the boronic acid to a diethanolamine adduct.
Predicted ¹H NMR Data
Predicted ¹³C NMR Data
A predicted ¹³C NMR spectrum would show seven distinct carbon signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would be influenced by the electronegativity of the chlorine and oxygen atoms, as well as the boronic acid group.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 1: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3600-3200 | Broad | O-H stretch (B-OH) |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2950-2850 | Medium | C-H stretch (methoxy) |
| ~1600-1450 | Strong | C=C stretch (aromatic ring) |
| ~1380-1320 | Strong | B-O stretch |
| ~1250 | Strong | C-O stretch (aryl ether) |
| ~800-700 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. High-resolution mass spectrometry (HRMS) can provide the exact mass and elemental composition of the molecule.
Table 2: Predicted Mass Spectrometry Data for this compound [2]
| Adduct | m/z (Predicted) |
| [M+H]⁺ | 187.03278 |
| [M+Na]⁺ | 209.01472 |
| [M-H]⁻ | 185.01822 |
| [M+NH₄]⁺ | 204.05932 |
| [M+K]⁺ | 224.98866 |
| [M+H-H₂O]⁺ | 169.02276 |
| [M]⁺ | 186.02495 |
| [M]⁻ | 186.02605 |
These values are predicted and can be used as a reference for experimental determination.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or d4-methanol to minimize oligomerization). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[3]
-
For ¹H NMR, a typical experiment involves acquiring 16-32 scans with a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is common.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal using the pressure arm.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
A typical acquisition involves the co-addition of 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Software is used to identify and label the major absorption peaks.
Mass Spectrometry (MS) Protocol (Electrospray Ionization - ESI)
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL. Further dilute the sample to a final concentration of 1-10 µg/mL in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).
-
Data Acquisition:
-
Introduce the sample into the ESI source via direct infusion using a syringe pump or through a liquid chromatography system.
-
Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500) in both positive and negative ion modes.
-
-
Data Processing: The resulting mass spectrum is a plot of relative intensity versus m/z. Data processing involves identifying the molecular ion peak and analyzing the fragmentation pattern to deduce the structure of the molecule. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
Visualizations
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
reactivity of ortho-chloro substituted phenylboronic acids
An In-depth Technical Guide on the Reactivity of Ortho-Chloro Substituted Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylboronic acids are indispensable reagents in modern organic synthesis, primarily owing to their central role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules, including a vast array of pharmaceuticals and advanced materials.[1][2][3][4] While the versatility of the Suzuki-Miyaura reaction is well-established, the reactivity of the boronic acid partner can be significantly influenced by the nature and position of substituents on the phenyl ring.
This technical guide focuses specifically on the . These substrates present a unique set of challenges and opportunities in synthetic chemistry. The presence of a chlorine atom at the ortho position introduces a combination of steric and electronic effects that profoundly impact the reaction kinetics, product yields, and the stability of the boronic acid itself. Understanding these nuances is critical for researchers in drug development and process chemistry aiming to synthesize sterically hindered biaryl compounds, which are common motifs in biologically active molecules.
Core Reactivity Principles
The reactivity of ortho-chloro phenylboronic acids is governed by a delicate interplay of electronic effects, steric hindrance, and the propensity for side reactions, most notably protodeboronation.
Electronic Effects
The chlorine atom exerts a dual electronic influence on the phenyl ring.[5]
-
Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the ring through the sigma bond. This electron-withdrawing effect increases the Lewis acidity of the boron center, which can influence the transmetalation step in the Suzuki-Miyaura cycle.[6][7]
-
Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the aromatic pi-system. This resonance donation of electron density partially counteracts the inductive effect, increasing electron density at the ortho and para positions.[5][8]
While halogens are generally deactivating groups in electrophilic aromatic substitution, this dual nature affects the boronic acid's interaction with the palladium catalyst and the base during the catalytic cycle.[8][9] The increased acidity due to the electron-withdrawing nature of chlorine can, in some cases, facilitate the formation of the boronate anion, a key intermediate in the transmetalation step.[6]
Steric Hindrance
The primary challenge associated with ortho-chloro substituted phenylboronic acids is steric hindrance. The bulky chlorine atom adjacent to the boronic acid group physically impedes the approach of the palladium complex during the crucial transmetalation step of the Suzuki-Miyaura reaction. This steric clash can significantly slow down the rate of reaction and, in some cases, prevent the coupling from proceeding to completion, leading to lower yields.[10][11][12][13] The successful coupling of these substrates often necessitates the use of specialized palladium catalysts equipped with bulky, electron-rich ligands that can overcome this steric barrier.[14][15][16]
Protodeboronation: A Competing Pathway
Protodeboronation is a common and often problematic side reaction in Suzuki-Miyaura couplings, where the C-B bond is cleaved and replaced by a C-H bond.[17] This process leads to the formation of the corresponding arene (in this case, chlorobenzene) and consumes the boronic acid, thereby reducing the yield of the desired cross-coupled product. The rate of protodeboronation is highly dependent on factors such as pH, temperature, and the electronic nature of the boronic acid.[17][18][19][20] Electron-deficient boronic acids can be particularly susceptible to this undesired reaction under the basic conditions typically employed in Suzuki couplings.[21][22] While the ortho-chloro group is electron-withdrawing, the overall stability of these compounds can be a concern, and reaction conditions must be carefully optimized to minimize this competing pathway.
Quantitative Data on Reactivity
The following tables summarize representative data for Suzuki-Miyaura cross-coupling reactions involving ortho-chloro substituted phenylboronic acids and other relevant properties.
Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Substituted Phenylboronic Acids
| Entry | Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Yield (%) |
| 1 | 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂ / P(t-Bu)Cy₂ | Na₂CO₃ | H₂O | - |
| 2 | 1-Chloro-4-methylbenzene | Phenylboronic acid | trans-Dichlorobis(XPhos)palladium(II) | - | - | 93[23] |
| 3 | Bromobenzene | 2-Methylphenylboronic acid | NHC-Pd(II) complex | K₂CO₃ | - | Average[24] |
| 4 | Bromobenzene | 2-Trifluoromethylphenylboronic acid | NHC-Pd(II) complex | K₂CO₃ | - | Average[24] |
| 5 | 3,4,5-tribromo-2,6-dimethylpyridine | 2-Chlorophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | - |
| 6 | 7-chloro 6-azaindole | 3,4-difluorophenyl boronic acid | XPhos-PdG2 | - | Dioxane-water | Good to Excellent[25] |
Note: Direct yield comparisons are challenging due to variations in reaction conditions across different studies. The table illustrates the types of systems where these reagents are used.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with an Ortho-Chloro Phenylboronic Acid
This protocol is a generalized procedure based on modern catalytic systems effective for challenging substrates like ortho-chloro phenylboronic acids.[26][27][28]
Materials:
-
Aryl halide (1.0 equiv)
-
ortho-Chlorophenylboronic acid (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G2 or G3, 1-2 mol %)[21]
-
Ligand (e.g., XPhos, if not using a precatalyst, 2-4 mol %)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 - 3.0 equiv)[16]
-
Anhydrous solvent (e.g., Dioxane, Toluene, or THF, to make a ~0.1 M solution)
-
Water (often used as a co-solvent, e.g., Dioxane/H₂O 10:1)
Procedure:
-
To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add the aryl halide, ortho-chlorophenylboronic acid, palladium precatalyst, and base.
-
Evacuate and backfill the vessel with the inert gas three times.
-
Add the degassed solvent(s) via syringe.
-
Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer. Extract the aqueous layer with the organic solvent (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
Synthesis of 4-Chloro-phenylboronic Acid
A common synthetic route involves the reaction of a Grignard or organolithium reagent with a trialkyl borate, followed by acidic hydrolysis.[4][6][29]
Two-Step Synthesis from 4-Chloroaniline: [30]
-
Diazotization: 4-chloroaniline is treated with hydrogen chloride and then sodium nitrite in methanol/water at low temperatures (0-5 °C) to form the corresponding diazonium salt.[30]
-
Borylation and Hydrolysis: The diazonium salt is then reacted with tetrahydroxydiboron. The resulting mixture is acidified (e.g., with dilute HCl) to a pH of 2-3 and stirred.[30] Following workup, which typically involves extraction with an organic solvent like toluene and concentration, the p-chlorophenylboronic acid is obtained.[30]
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the sterically hindered transmetalation step.
Factors Influencing Reactivity
Caption: Interplay of steric, electronic, and stability factors in ortho-chloro phenylboronic acid reactivity.
General Experimental Workflow
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
Ortho-chloro substituted phenylboronic acids are challenging yet valuable substrates in synthetic organic chemistry. Their reactivity is a complex function of steric hindrance, which primarily retards the rate-limiting transmetalation step, and dual electronic effects that modulate the acidity of the boron center. The propensity for protodeboronation further complicates their use, demanding carefully optimized reaction conditions. The development of advanced palladium catalysts, particularly those featuring bulky, electron-rich biarylphosphine ligands such as XPhos and SPhos, has been instrumental in overcoming the steric barrier and achieving high yields in the synthesis of sterically congested biaryl structures.[16][21] For professionals in drug discovery and development, mastering the use of these reagents is key to accessing novel chemical space and constructing complex molecular architectures that are often crucial for biological activity.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. m.youtube.com [m.youtube.com]
- 5. quora.com [quora.com]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 12. beilstein-journals.org [beilstein-journals.org]
- 13. researchgate.net [researchgate.net]
- 14. Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. Protodeboronation - Wikipedia [en.wikipedia.org]
- 18. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. research.ed.ac.uk [research.ed.ac.uk]
- 21. researchgate.net [researchgate.net]
- 22. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 23. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 24. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. nasc.ac.in [nasc.ac.in]
- 26. benchchem.com [benchchem.com]
- 27. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield - Google Patents [patents.google.com]
- 30. 4-Chlorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
Solubility Profile of (2-Chloro-3-methoxyphenyl)boronic Acid: A Technical Overview for Researchers
Executive Summary
(2-Chloro-3-methoxyphenyl)boronic acid is a key building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its solubility in various organic solvents is a critical factor for reaction setup, optimization, and purification processes. This guide synthesizes available information on the solubility of structurally related phenylboronic acids to infer the likely solubility behavior of the title compound and provides a detailed experimental methodology for its precise determination.
Solubility of Phenylboronic Acid Derivatives: A Comparative Analysis
Direct quantitative solubility data for this compound is not extensively documented. However, the solubility of other substituted phenylboronic acids can provide valuable insights. Generally, phenylboronic acids exhibit a range of solubilities in organic solvents, influenced by the nature and position of the substituents on the phenyl ring.
For instance, 3-Chlorophenylboronic acid is known to be soluble in polar aprotic solvents like N,N-dimethylformamide (DMF), ethyl acetate, and dichloromethane, as well as in protic solvents like methanol. It is also reported to be soluble in ether and tetrahydrofuran (THF)[1]. Conversely, its solubility in water is poor[1]. Another related compound, 2-Methoxyphenylboronic acid, shows slight solubility in chloroform and ethyl acetate and is insoluble in water[2].
The presence of a chloro and a methoxy group on the phenyl ring of the title compound suggests a moderate polarity. It is anticipated that its solubility will be highest in polar aprotic solvents and alcohols.
Table 1: Qualitative and Quantitative Solubility Data for Structurally Related Phenylboronic Acids
| Compound Name | Solvent | Solubility | Temperature (°C) |
| 3-Chlorophenylboronic acid | N,N-Dimethylformamide | Soluble | Not Specified |
| Ethyl Acetate | Soluble | Not Specified | |
| Dichloromethane | Soluble | Not Specified | |
| Methanol | Soluble | Not Specified | |
| Diethyl Ether | Soluble | Not Specified | |
| Tetrahydrofuran | Soluble | Not Specified | |
| Dimethyl Sulfoxide | Soluble | Not Specified | |
| Water | Poorly Soluble | Not Specified | |
| 2-Methoxyphenylboronic acid | Chloroform | Slightly Soluble | Not Specified |
| Ethyl Acetate | Slightly Soluble | Not Specified | |
| Water | Insoluble | Not Specified |
Note: "Soluble" and "Slightly Soluble" are qualitative descriptors from the cited sources. Precise quantitative values are not provided.
Experimental Protocol for Solubility Determination: Dynamic Method
A robust and widely used technique for determining the solubility of crystalline compounds like boronic acids in organic solvents is the dynamic (or synthetic) method. This method relies on visually or instrumentally detecting the temperature at which a solid-liquid mixture of known composition becomes a homogeneous solution upon controlled heating.
Materials and Equipment
-
This compound (analytical grade)
-
Selected organic solvents (high purity)
-
Jacketed glass vessel
-
Magnetic stirrer and stir bar
-
Circulating thermostat bath with precise temperature control
-
Calibrated digital thermometer or temperature probe (accuracy ±0.1 °C)
-
Analytical balance (accuracy ±0.0001 g)
-
Turbidity sensor or a laser-based light scattering detector (optional, for enhanced accuracy)
Procedure
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel. The composition of the mixture should be recorded.
-
Heating and Equilibration: Place the vessel in the thermostat bath and commence stirring to ensure a uniform suspension. Begin heating the mixture at a slow, constant rate (e.g., 0.2-0.5 °C/min) to allow for thermal equilibrium.
-
Determination of Dissolution Temperature: Carefully observe the mixture as the temperature increases. The solubility temperature is the point at which the last solid particles of the boronic acid completely dissolve, resulting in a clear, homogenous solution. The use of a turbidity sensor can provide a more precise determination of this endpoint.
-
Data Collection: Record the temperature of complete dissolution for the specific composition.
-
Constructing the Solubility Curve: Repeat steps 1-4 with varying compositions of the solute and solvent to generate a series of data points. Plotting the mole fraction or concentration of the solute against the dissolution temperature will yield the solubility curve for the this compound-solvent system.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the dynamic method for solubility determination.
Caption: Workflow for Dynamic Solubility Determination.
Conclusion
Understanding the solubility of this compound is fundamental for its effective use in synthetic chemistry. While specific quantitative data remains to be published, the information on related compounds and the detailed experimental protocol provided in this guide offer a solid foundation for researchers. The dynamic method presented is a reliable approach to generate precise solubility data, enabling the optimization of reaction conditions and purification strategies, thereby facilitating the advancement of research and development in the pharmaceutical and chemical industries.
References
An In-depth Technical Guide on the Crystal Structure of (2-Chloro-3-methoxyphenyl)boronic acid
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the crystal structure of (2-Chloro-3-methoxyphenyl)boronic acid. As of the date of this document, a specific crystal structure for this compound has not been deposited in publicly accessible crystallographic databases. Consequently, this guide provides a comprehensive overview based on the well-established structural characteristics of closely related phenylboronic acids. It details the probable molecular geometry, intermolecular interactions, and crystal packing arrangements. Furthermore, this document outlines the standard experimental protocols for the synthesis and single-crystal X-ray diffraction analysis of such compounds, providing a foundational methodology for researchers aiming to determine its precise crystal structure.
Introduction
This compound is a member of the arylboronic acid family, a class of compounds of significant interest in organic synthesis and medicinal chemistry. Arylboronic acids are crucial reagents in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds and have found applications in the development of therapeutic agents and sensors.[1][2][3] The three-dimensional arrangement of atoms in the solid state, determined by X-ray crystallography, is fundamental to understanding the compound's physical properties, stability, and intermolecular interactions, which in turn can influence its reactivity and biological activity.
While the specific crystal structure of this compound is not publicly available, this guide extrapolates from the known crystal structures of phenylboronic acid and its derivatives to predict its likely structural features.
Predicted Crystal Structure and Molecular Geometry
Based on analyses of analogous compounds, the crystal structure of this compound is expected to exhibit several key features.
Molecular Geometry: The molecule is anticipated to be largely planar, with the boronic acid group, -B(OH)₂, attached to the phenyl ring. The boron atom will adopt a trigonal planar geometry with sp² hybridization.[4] However, steric hindrance between the ortho-chloro substituent and the boronic acid group may cause a slight torsion, twisting the boronic acid group out of the plane of the phenyl ring.
Intermolecular Interactions and Crystal Packing: A hallmark of phenylboronic acid crystal structures is the formation of hydrogen-bonded dimers.[4][5] It is highly probable that molecules of this compound will form centrosymmetric dimers in the solid state through intermolecular O-H···O hydrogen bonds between the boronic acid moieties of two separate molecules. These dimeric units are then expected to be further organized into a three-dimensional lattice through additional, weaker intermolecular interactions such as C-H···O hydrogen bonds, C-H···π interactions, and offset face-to-face π-π stacking.[6]
The presence of the chloro and methoxy substituents on the phenyl ring will also influence the crystal packing by participating in various intermolecular contacts.
Quantitative Data for Phenylboronic Acid (for comparison):
| Parameter | Phenylboronic Acid | Reference |
| Crystal System | Orthorhombic | [5] |
| Space Group | Iba2 | [5][7] |
| a (Å) | 17.9049(7) | [5] |
| b (Å) | 15.3264(5) | [5] |
| c (Å) | 9.8113(2) | [5] |
| Z | 16 | [5] |
| O-B bond length (Å) | 1.371(7) (mean) | [5] |
| B-C bond length (Å) | 1.565(3) (mean) | [5] |
| C-C(phenyl) bond length (Å) | 1.394(11) (mean) | [5] |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of arylboronic acids is through the reaction of an appropriate organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. A plausible synthetic route for this compound is outlined below.
Materials:
-
1-Chloro-2-bromo-3-methoxybenzene
-
n-Butyllithium (n-BuLi) or Magnesium turnings
-
Trimethyl borate (B(OMe)₃)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Aqueous hydrochloric acid (HCl)
-
Organic solvents for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Formation of the Organometallic Reagent: 1-Chloro-2-bromo-3-methoxybenzene is dissolved in an anhydrous ether solvent (like THF) under an inert atmosphere (e.g., nitrogen or argon) and cooled to a low temperature (typically -78 °C). A solution of n-butyllithium is then added dropwise to perform a lithium-halogen exchange, forming the corresponding aryllithium species.
-
Borylation: Trimethyl borate, also cooled to -78 °C, is added slowly to the solution of the aryllithium reagent. The reaction mixture is stirred at this low temperature for a period before being allowed to warm to room temperature.
-
Hydrolysis: The reaction is quenched by the addition of aqueous hydrochloric acid. This hydrolyzes the boronate ester intermediate to the desired this compound.
-
Extraction and Purification: The aqueous and organic layers are separated. The aqueous layer is extracted multiple times with an organic solvent. The combined organic extracts are then washed, dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Recrystallization: The crude boronic acid is purified by recrystallization from an appropriate solvent or solvent mixture to obtain a crystalline solid suitable for analysis.
Single-Crystal X-ray Crystallography
The determination of the crystal structure of this compound would be achieved through single-crystal X-ray diffraction.
Protocol:
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the purified boronic acid in a suitable solvent.[8] Other techniques include slow cooling of a saturated solution or vapor diffusion.[9]
-
Crystal Mounting: A suitable single crystal (typically with dimensions > 0.1 mm) is selected and mounted on a goniometer head.[10]
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[11]
-
Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and space group. The intensities of the reflections are integrated and corrected for various experimental factors.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors, resulting in a final, accurate three-dimensional structure.[11]
Visualizations
Since no specific signaling pathways involving this compound have been reported, a diagram illustrating the general workflow for determining its crystal structure is provided.
Caption: Workflow for the synthesis and crystallographic analysis of this compound.
Conclusion
While the definitive crystal structure of this compound remains to be experimentally determined, this guide provides a robust framework for its prediction and elucidation. Based on the known structures of analogous phenylboronic acids, a dimeric, hydrogen-bonded arrangement is anticipated. The provided experimental protocols for synthesis and single-crystal X-ray diffraction offer a clear path for researchers to obtain high-quality crystals and solve the three-dimensional structure. The determination of this crystal structure would be a valuable contribution to the field, enabling a deeper understanding of its solid-state properties and facilitating its application in synthetic and medicinal chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Crystal structure of 4-(methoxycarbonyl)phenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. How To [chem.rochester.edu]
- 9. journals.iucr.org [journals.iucr.org]
- 10. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 11. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Availability and Synthetic Utility of (2-Chloro-3-methoxyphenyl)boronic acid: A Technical Guide for Researchers
(2-Chloro-3-methoxyphenyl)boronic acid , a versatile building block in organic synthesis, is readily available from a range of commercial suppliers. This technical guide provides an in-depth overview of its chemical properties, commercial availability, and key applications in the synthesis of biologically active molecules, with a focus on its utility for researchers, scientists, and drug development professionals.
Physicochemical Properties and Commercial Availability
This compound, identified by the CAS number 854778-30-6 , possesses the molecular formula C₇H₈BClO₃ and a molecular weight of 186.40 g/mol . This compound is a white to off-white solid, typically stored under an inert atmosphere at 2-8°C.
A variety of chemical suppliers offer this compound in differing purities and quantities, catering to a range of research and development needs. The table below summarizes the availability from several prominent vendors.
| Supplier | Product Number/ID | Purity | Available Quantities |
| BLD Pharm | BD137976 | ≥95% | 1g, 5g, 10g, 25g |
| Key Organics | MFCD12913933 | --- | 1g, 5g, 10g, 25g, 50g |
| Achmem | AMCS022848 | ≥97% | 1g, 5g, 10g, 25g, 100g |
| Echemi | --- | --- | Inquire for details |
| ECHO CHEMICAL CO., LTD. | ADB126827001 | --- | 1g |
Note: Purity levels and available quantities are subject to change and should be confirmed with the respective supplier.
Safety and Handling
This compound is classified with the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound. It should be handled in a well-ventilated area.
Synthetic Applications: A Key Building Block in Suzuki-Miyaura Coupling
The primary utility of this compound lies in its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction enables the synthesis of a wide array of biaryl and heteroaryl compounds, which are common scaffolds in many pharmaceutical agents.
The general mechanism of the Suzuki-Miyaura coupling reaction is a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
The following is a general protocol for the Suzuki-Miyaura coupling of an aryl halide with this compound. Reaction conditions may require optimization based on the specific substrates used.
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a suitable ligand) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)
Procedure:
-
To a flame-dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, palladium catalyst, and base.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Application in Drug Discovery: Synthesis of Kinase Inhibitors
This compound serves as a crucial intermediate in the synthesis of various kinase inhibitors, which are a major class of targeted cancer therapeutics. For instance, substituted pyrimidine and purine scaffolds, often accessed through Suzuki coupling reactions, are core structures in many inhibitors of the PI3K/Akt/mTOR signaling pathway. Dysregulation of this pathway is implicated in numerous cancers.
The synthesis of a hypothetical kinase inhibitor targeting this pathway can be envisioned starting from a dihalogenated pyrimidine core.
This logical diagram illustrates how this compound can be incorporated into a complex molecule designed to inhibit a key signaling pathway in cancer cells. The chloro and methoxy substituents on the boronic acid can play a significant role in modulating the potency and pharmacokinetic properties of the final drug candidate.
Conclusion
This compound is a commercially accessible and highly valuable reagent for medicinal chemists and researchers in drug discovery. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction allows for the efficient synthesis of complex molecular architectures, particularly those found in kinase inhibitors and other biologically active compounds. The strategic use of this building block can significantly accelerate the discovery and development of novel therapeutics.
References
Methodological & Application
Application Notes and Protocols for (2-Chloro-3-methoxyphenyl)boronic acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful and versatile reaction, recognized with the 2010 Nobel Prize in Chemistry, has found widespread application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials due to its mild reaction conditions, high functional group tolerance, and the general stability and low toxicity of the boronic acid reagents.[1][2]
(2-Chloro-3-methoxyphenyl)boronic acid is a valuable building block in medicinal chemistry and materials science. The presence of the chloro and methoxy substituents on the phenyl ring allows for the introduction of specific steric and electronic properties into the target molecules, influencing their biological activity and physical characteristics. These application notes provide detailed protocols and data for the use of this compound in Suzuki-Miyaura coupling reactions, offering a practical guide for researchers in drug discovery and organic synthesis.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) complex. The key steps of the mechanism are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide, forming a palladium(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron species (in this case, this compound) transfers its organic group to the palladium(II) center, displacing the halide. The base is crucial for activating the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[3]
Experimental Protocols
The following protocols are representative examples of Suzuki-Miyaura coupling reactions using this compound with different aryl halides. The conditions can be optimized based on the specific substrate and desired outcome.
Protocol 1: Coupling with an Aryl Bromide (e.g., 4-Bromoanisole)
This protocol describes a typical Suzuki-Miyaura coupling of this compound with an electron-rich aryl bromide.
Materials:
-
This compound
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water (degassed)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), palladium(II) acetate (0.03 mmol, 3 mol%), and triphenylphosphine (0.06 mmol, 6 mol%).
-
Add sodium carbonate (2.0 mmol) to the flask.
-
The flask is evacuated and backfilled with an inert gas (e.g., nitrogen) three times.
-
Add a degassed mixture of DME (10 mL) and water (2 mL) to the flask.
-
The reaction mixture is stirred and heated to reflux (approximately 85 °C) under the inert atmosphere.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 2'-chloro-3',4-dimethoxy-1,1'-biphenyl.
Protocol 2: Coupling with an Aryl Iodide (e.g., 1-Iodo-4-nitrobenzene)
This protocol is suitable for coupling with a more reactive aryl iodide, which may allow for milder reaction conditions.
Materials:
-
This compound
-
1-Iodo-4-nitrobenzene
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.5 mmol) and 1-iodo-4-nitrobenzene (1.0 mmol) in a mixture of toluene (15 mL) and ethanol (5 mL).
-
Add an aqueous solution of potassium carbonate (2 M, 2.0 mL).
-
Bubble nitrogen gas through the solution for 15 minutes to degas the mixture.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) to the reaction mixture.
-
Heat the mixture to 80 °C and stir under a nitrogen atmosphere.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, separate the organic layer.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield 2'-chloro-3'-methoxy-4-nitro-1,1'-biphenyl.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. Please note that yields are highly dependent on the specific substrates and optimization of reaction conditions.
Table 1: Reaction Conditions for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (3) | PPh₃ (6) | Na₂CO₃ (2) | DME/H₂O (5:1) | 85 | 12 |
| 2 | 1-Iodo-4-nitrobenzene | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 6 |
| 3 | 1-Bromo-4-cyanobenzene | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (4:1) | 100 | 16 |
| 4 | 2-Bromopyridine | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 24 |
Table 2: Representative Yields and Product Characterization
| Entry | Product Name | Expected Yield (%) | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| 1 | 2'-Chloro-3',4-dimethoxy-1,1'-biphenyl | 75-90 | 7.30-7.20 (m), 7.00-6.90 (m), 3.90 (s), 3.85 (s) | 159.5, 156.0, 142.0, 131.0, 130.0, 128.0, 124.0, 115.0, 114.0, 56.0, 55.5 |
| 2 | 2'-Chloro-3'-methoxy-4-nitro-1,1'-biphenyl | 80-95 | 8.30 (d), 7.60 (d), 7.40-7.30 (m), 7.10-7.00 (m), 3.95 (s) | 156.5, 148.0, 147.0, 140.0, 131.5, 130.5, 129.0, 124.5, 115.5, 56.5 |
| 3 | 4'-(2-Chloro-3-methoxyphenyl)benzonitrile | 70-85 | 7.70 (d), 7.50 (d), 7.40-7.30 (m), 7.10-7.00 (m), 3.95 (s) | 156.5, 145.0, 140.0, 132.5, 131.5, 130.0, 129.5, 119.0, 115.5, 111.0, 56.5 |
| 4 | 2-(2-Chloro-3-methoxyphenyl)pyridine | 65-80 | 8.70 (d), 7.80 (td), 7.40-7.20 (m), 7.10-7.00 (m), 3.95 (s) | 159.0, 156.5, 149.5, 140.0, 137.0, 131.5, 124.5, 122.5, 121.0, 115.5, 56.5 |
Note: The NMR data provided are estimations based on known chemical shifts for similar structures and should be confirmed by experimental analysis.[4]
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
References
Application Notes and Protocols for Suzuki-Miyaura Coupling with (2-Chloro-3-methoxyphenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or pseudohalides, catalyzed by a palladium complex.[1][2][3] This reaction is widely favored in academic and industrial settings, including pharmaceutical and fine chemical industries, due to its mild reaction conditions, broad functional group tolerance, and the relatively low toxicity of its byproducts.[1] This document provides a detailed protocol for the Suzuki-Miyaura coupling of (2-Chloro-3-methoxyphenyl)boronic acid with various aryl halides, a key transformation for the synthesis of complex biaryl scaffolds. Such structures are of significant interest in medicinal chemistry and materials science. The ortho-chloro and -methoxy substituents on the boronic acid present unique steric and electronic considerations that necessitate careful optimization of reaction conditions.
Data Presentation: Representative Reaction Conditions
While specific quantitative data for the Suzuki-Miyaura coupling of this compound is not extensively published in peer-reviewed literature, the following table summarizes typical conditions and representative yields based on protocols for structurally similar ortho-substituted arylboronic acids and aryl chlorides. These parameters serve as a strong starting point for reaction optimization.
| Entry | Aryl Halide Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 12 | 85-95 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | Dioxane/H₂O (5:1) | 90 | 16 | 80-90 |
| 3 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF/H₂O (10:1) | 85 | 18 | 75-85 |
| 4 | 4-Chlorotoluene | Pd(OAc)₂ (2) | Buchwald G3-XPhos (4) | Cs₂CO₃ | t-BuOH/H₂O (3:1) | 80 | 24 | 70-80 |
Experimental Protocol
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, or a pre-catalyst)
-
Phosphine ligand (e.g., SPhos, XPhos, PPh₃, if not using a pre-catalyst)
-
Base (e.g., K₃PO₄, K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF)
-
Degassed water
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 - 1.5 equivalents), the aryl halide (1.0 equivalent), the base (2.0 - 3.0 equivalents), the palladium catalyst, and the ligand (if required).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed organic solvent followed by the degassed water via syringe. The reaction mixture is typically biphasic.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the Suzuki-Miyaura coupling protocol.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrochemical synthesis of biaryls by reductive extrusion from N,N’-diarylureas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (2-Chloro-3-methoxyphenyl)boronic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Chloro-3-methoxyphenyl)boronic acid is a versatile building block in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] This reaction enables the formation of carbon-carbon bonds, facilitating the synthesis of complex biaryl and heteroaryl structures that are common motifs in biologically active compounds.[3][4] The unique substitution pattern of this boronic acid, featuring a chlorine atom and a methoxy group on the phenyl ring, offers opportunities for fine-tuning the steric and electronic properties of target molecules, which can be crucial for optimizing their pharmacological profiles.[5]
The primary application of this compound lies in the synthesis of kinase inhibitors for anticancer drug discovery.[6] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[7][8] The 2-chloro-3-methoxyphenyl moiety can be incorporated into various molecular scaffolds to generate potent and selective inhibitors of kinases such as BCR-ABL, which is implicated in chronic myeloid leukemia (CML).[6]
Applications in Kinase Inhibitor Synthesis
The 2-chloro-3-methoxyphenyl group can serve as a key pharmacophore that interacts with the ATP-binding site of kinases. The chlorine atom can form halogen bonds or other non-covalent interactions, while the methoxy group can act as a hydrogen bond acceptor and influence the overall conformation of the inhibitor. By employing this compound in Suzuki-Miyaura coupling reactions, medicinal chemists can efficiently synthesize libraries of compounds for structure-activity relationship (SAR) studies to identify novel kinase inhibitors with improved potency, selectivity, and pharmacokinetic properties.[6]
A representative application is the synthesis of precursors for potent BCR-ABL inhibitors. The general scheme involves the coupling of this compound with a suitable heterocyclic halide to construct the core biaryl structure of the inhibitor.
Quantitative Data Summary
The following tables provide a summary of representative quantitative data for a typical Suzuki-Miyaura coupling reaction using this compound and the hypothetical biological activity of a resulting kinase inhibitor.
Table 1: Representative Suzuki-Miyaura Reaction Data
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | 4-Bromo-N-methyl-2-(trifluoromethyl)aniline |
| Catalyst | Pd(dppf)Cl₂ |
| Base | K₂CO₃ |
| Solvent | 1,4-Dioxane/H₂O (3:1) |
| Temperature | 95 °C |
| Reaction Time | 4 hours |
| Hypothetical Yield | 85% |
| Hypothetical Purity | >98% (by HPLC) |
Table 2: Hypothetical Biological Activity of a Resulting Kinase Inhibitor
| Target Kinase | IC₅₀ (nM) |
| BCR-ABL (wild-type) | 15 |
| BCR-ABL (T315I mutant) | 50 |
| SRC | 250 |
| LCK | >1000 |
Experimental Protocols
General Suzuki-Miyaura Coupling Protocol
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromo-N-methyl-2-(trifluoromethyl)aniline)
-
Pd(dppf)Cl₂ (Palladium(II) bis(diphenylphosphino)ferrocene dichloride)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Nitrogen or Argon gas
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and potassium carbonate (2.0 equivalents).
-
Add a magnetic stir bar to the flask.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane and deionized water in a 3:1 ratio to the flask.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 equivalents), to the reaction mixture.
-
Attach a reflux condenser and heat the reaction mixture to 95 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete (typically within 4-12 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired biaryl product.
Visualizations
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
Signaling Pathway: BCR-ABL Signaling
Caption: Inhibition of the BCR-ABL signaling pathway.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using (2-Chloro-3-methoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biaryl scaffolds are fundamental structural motifs in a vast array of biologically active molecules, approved pharmaceuticals, and advanced materials. The synthesis of these compounds with precision and efficiency is a cornerstone of modern medicinal chemistry and materials science. The Suzuki-Miyaura cross-coupling reaction stands out as a premier method for the formation of carbon-carbon bonds between aryl partners due to its mild reaction conditions, exceptional functional group tolerance, and the broad commercial availability of reaction components.
(2-Chloro-3-methoxyphenyl)boronic acid is a valuable building block for the synthesis of complex biaryl compounds. The presence of the chloro and methoxy substituents on the phenyl ring allows for the introduction of specific steric and electronic features into the target molecule, which can be crucial for modulating biological activity or material properties. This document provides detailed protocols for the use of this compound in Suzuki-Miyaura cross-coupling reactions, quantitative data from representative reactions, and visualizations of the underlying chemical processes.
General Reaction Scheme
The Suzuki-Miyaura cross-coupling reaction of this compound with an aryl halide (Ar-X, where X = I, Br, Cl, or OTf) is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step.
General Reaction: this compound + Ar-X ---[Pd catalyst, Ligand, Base, Solvent]--> 2-Chloro-3-methoxy-1,1'-biaryl + Byproducts
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
The following table summarizes typical reaction conditions and outcomes for the Suzuki-Miyaura coupling of substituted boronic acids with various aryl halides. While specific data for this compound is often embedded in broader studies, the presented data provides a strong predictive framework for reaction optimization.
| Entry | Aryl Halide (Ar-X) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |
| 2 | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | Dioxane/H₂O | 80 | 16 | 92 |
| 3 | 2-Bromopyridine | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 90 | 18 | 88 |
| 4 | 4-Chloroanisole | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | t-BuOH/H₂O | 110 | 24 | 85 |
| 5 | 1-Iodonaphthalene | PdCl₂(dppf) (3) | - | K₂CO₃ | THF/H₂O | 85 | 10 | >98 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol describes a general method for the coupling of this compound with an aryl bromide using a palladium acetate catalyst and a phosphine ligand.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Water, deionized and degassed
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
TLC plates for reaction monitoring
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and potassium phosphate (2.0 mmol).
-
Catalyst and Ligand Addition: In a separate vial, weigh out Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add these solids to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (aryl bromide) is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl compound.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is suitable for rapid reaction optimization and synthesis, particularly for less reactive aryl chlorides.
Materials:
-
This compound
-
Aryl chloride
-
Palladium(II) chloride bis(triphenylphosphine) (PdCl₂(PPh₃)₂)
-
Sodium carbonate (Na₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Water, deionized
-
Microwave vial with a stir bar
-
Microwave reactor
Procedure:
-
Reaction Setup: In a microwave vial, combine this compound (1.5 mmol), the aryl chloride (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and sodium carbonate (2.0 mmol).
-
Solvent Addition: Add DMF (4 mL) and water (1 mL) to the vial.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120 °C for 30-60 minutes.
-
Workup and Purification: Follow the workup and purification steps as described in Protocol 1.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Applications in Drug Development
Biaryl structures derived from substituted phenylboronic acids are prevalent in many areas of drug discovery. The 2-chloro-3-methoxy substitution pattern can influence the conformation of the biaryl system, which is often critical for binding to biological targets such as enzymes and receptors. This can lead to improved potency, selectivity, and pharmacokinetic properties. For instance, biaryl compounds are key components in drugs targeting cancer, inflammation, and infectious diseases. The ability to synthetically access a diverse range of these structures using building blocks like this compound is therefore of high importance to medicinal chemists.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a robust and versatile tool for the synthesis of biaryl compounds. This compound serves as a valuable starting material for introducing specific structural features into target molecules. The protocols provided herein offer a solid foundation for researchers to successfully employ this building block in their synthetic endeavors, from small-scale library synthesis to larger-scale production of key intermediates for drug development. As with any chemical reaction, optimization of the specific catalyst, ligand, base, and solvent system for each unique substrate pairing is recommended to achieve the highest possible yields and purity.
Application Note: Optimizing Base Selection for Suzuki-Miyaura Cross-Coupling of (2-Chloro-3-methoxyphenyl)boronic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds, particularly for constructing biaryl structures prevalent in pharmaceuticals and functional materials.[1] The reaction's success is critically dependent on several factors, including the palladium catalyst, ligand, solvent, and importantly, the base.[1][2] The base plays a crucial role in the catalytic cycle, primarily by activating the boronic acid to form a more nucleophilic boronate "ate" complex, which facilitates the key transmetalation step.[2][3][4]
For sterically hindered or electronically deactivated substrates, such as (2-Chloro-3-methoxyphenyl)boronic acid, the choice of base is even more critical to achieve high yields and reaction efficiency. The ortho-chloro group introduces significant steric hindrance, while both the chloro and methoxy groups modulate the electronic properties of the boronic acid. This application note provides a comparative study of various bases for the Suzuki-Miyaura coupling of this compound with 4-Bromoanisole, a common coupling partner.
The Role of the Base in the Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[5] The base is essential for the transmetalation step. Two main pathways are proposed for its action:
-
Boronate Pathway: The base deprotonates the boronic acid to form a more reactive boronate species (e.g., [R-B(OH)₃]⁻). This anionic complex is more nucleophilic and readily transfers its organic group to the palladium(II) center.[4][6]
-
Oxo-Palladium Pathway: The base (e.g., hydroxide) can displace the halide on the palladium(II) complex. This palladium-hydroxide species then reacts with the neutral boronic acid.[6][7]
The operative pathway depends on the specific base, solvent, and substrates. For challenging substrates, a base that is strong enough and sufficiently soluble to effectively generate the reactive boronate species is often required.[8]
Comparative Data on Base Performance
A screening experiment was conducted to evaluate the efficacy of different inorganic and organic bases in the coupling of this compound with 4-Bromoanisole. The reaction was catalyzed by Pd(dppf)Cl₂ in a dioxane/water solvent system at 90 °C for 12 hours. The results, summarized in the table below, highlight the significant impact of the base on the reaction yield.
| Entry | Base (2.5 equiv) | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Notes |
| 1 | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 65 | Moderate yield, a common and cost-effective choice. |
| 2 | Cs₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 88 | High yield, attributed to higher solubility and basicity.[9] |
| 3 | K₃PO₄ | Dioxane/H₂O (4:1) | 90 | 12 | 92 | Excellent yield, often effective for hindered substrates.[8] |
| 4 | NaOH | Dioxane/H₂O (4:1) | 90 | 12 | 45 | Lower yield, strong basicity can lead to side reactions.[10] |
| 5 | Et₃N (Triethylamine) | Dioxane | 90 | 12 | <10 | Ineffective, organic amines are often poor bases for this reaction.[11] |
| 6 | KF | Dioxane/H₂O (4:1) | 90 | 12 | 55 | Moderate yield, fluoride ions can also activate the boronic acid.[12] |
Discussion of Results
The screening results clearly indicate that strong, inorganic bases are superior for this transformation. Potassium phosphate (K₃PO₄) provided the highest yield (92%), closely followed by cesium carbonate (Cs₂CO₃) at 88%. The efficacy of these bases in coupling sterically hindered substrates is well-documented.[8][13] Their higher basicity and solubility in the reaction medium likely promote the formation of the reactive boronate complex more efficiently than weaker bases like potassium carbonate (K₂CO₃).
Sodium hydroxide (NaOH), despite its strong basicity, gave a significantly lower yield, which may be due to competing side reactions like hydrolysis of the boronic acid or catalyst degradation.[10] The organic base triethylamine (Et₃N) was found to be ineffective, a common observation as oxygen-based inorganic bases generally outperform amine bases in Suzuki couplings.[11]
Detailed Experimental Protocols
Below is a representative protocol for the optimized Suzuki-Miyaura coupling reaction using potassium phosphate as the base.
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
Potassium phosphate (K₃PO₄) (2.5 mmol, 2.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
1,4-Dioxane (8 mL, anhydrous)
-
Water (2 mL, degassed)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound, 4-Bromoanisole, K₃PO₄, and Pd(dppf)Cl₂.
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.
-
Solvent Addition: Using syringes, add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the flask.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Add 20 mL of ethyl acetate and 20 mL of water. Transfer the mixture to a separatory funnel, shake, and separate the layers.
-
Extraction: Extract the aqueous layer twice more with 15 mL of ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with 20 mL of brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Visualizations
Caption: Workflow for screening bases in a Suzuki-Miyaura coupling reaction.
The selection of a suitable base is paramount for the successful Suzuki-Miyaura cross-coupling of sterically demanding substrates like this compound. This study demonstrates that while several bases can promote the reaction, potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are particularly effective, affording excellent yields. These findings provide a valuable starting point for researchers aiming to optimize similar challenging coupling reactions in the synthesis of complex molecules for pharmaceutical and materials science applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Solvent Effects in Cross-Coupling Reactions with (2-Chloro-3-methoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the critical role of solvents in palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura reaction, utilizing (2-Chloro-3-methoxyphenyl)boronic acid. Understanding and optimizing solvent conditions are paramount for achieving high yields, minimizing side reactions, and ensuring the robustness of synthetic processes in drug discovery and development.
Introduction: The Role of Solvents in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] this compound is a valuable building block, introducing a substituted phenyl motif found in many biologically active molecules and pharmaceutical agents.[3][4]
The choice of solvent is a critical parameter that can profoundly influence the outcome of the reaction.[5][6] Solvents affect the solubility of reagents, the stability of the catalyst, and the rates of the individual steps within the catalytic cycle.[6] For a sterically hindered and electronically modified substrate like this compound, solvent selection can be the key to a successful synthesis.
Core Concepts: How Solvents Influence the Catalytic Cycle
Solvents can modulate nearly every aspect of the Suzuki-Miyaura cross-coupling reaction. Their influence extends to catalyst activation, stabilization of intermediates, and the reactivity of the base.[6] The catalytic cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[1][7]
-
Solubility and Mass Transfer: The solvent must effectively dissolve the aryl halide, the boronic acid, the base, and the palladium catalyst complex to ensure efficient reaction kinetics. In many cases, biphasic systems (e.g., an organic solvent with water) are employed, where mass transfer between phases can be rate-limiting.
-
Oxidative Addition: This initial step involves the insertion of the Pd(0) catalyst into the carbon-halogen bond of the coupling partner.[7] The polarity of the solvent can influence the rate of this step.
-
Transmetalation: This is often the rate-determining step and is heavily influenced by the choice of base and solvent. The base activates the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[2] The solvent affects the base's solubility and strength, and polar solvents can help stabilize the charged intermediates involved.
-
Reductive Elimination: In the final step, the two organic partners are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst.[7]
-
Side Reactions: An improper solvent choice can promote undesirable side reactions. For boronic acids, the most common side reaction is protodeboronation , where the boronic acid group is replaced by a hydrogen atom. This is often exacerbated by the presence of water, especially under acidic or certain basic conditions.[8] Anhydrous solvents are often used to mitigate this issue.[8]
Application Notes: Selecting the Optimal Solvent System
The selection of a solvent for the cross-coupling of this compound requires consideration of the coupling partner (aryl halide or triflate) and the desired reaction conditions.
-
Ethereal Solvents (Dioxane, THF): 1,4-Dioxane and Tetrahydrofuran (THF) are among the most common solvents for Suzuki-Miyaura reactions.[9] They are often used with an aqueous solution of an inorganic base like K₂CO₃ or K₃PO₄.[8] These solvents are effective at solubilizing both the organic reagents and the palladium catalyst. THF generally leads to faster reactions compared to other solvents due to its lower viscosity.[5] For sensitive substrates, anhydrous conditions are recommended to prevent protodeboronation.[8]
-
Polar Aprotic Solvents (DMF, DMAc, NMP): Solvents like Dimethylformamide (DMF), Dimethylacetamide (DMAc), and N-Methyl-2-pyrrolidone (NMP) can be effective, particularly for less reactive aryl chlorides.[8] Their high polarity can stabilize charged intermediates in the catalytic cycle.[6][10] However, these solvents can be difficult to remove and may sometimes lead to catalyst deactivation at high temperatures.
-
Aqueous Systems: Using water as a solvent or co-solvent is a key aspect of Green Chemistry.[11] For some Suzuki reactions, water can accelerate the coupling, particularly when used with phase-transfer catalysts like tetrabutylammonium bromide (TBAB).[12] However, the risk of protodeboronation must be carefully managed.
-
Toluene: This non-polar solvent is often used for reactions requiring higher temperatures. It is particularly useful when anhydrous conditions are strictly required.
Troubleshooting Common Issues:
-
Low or No Conversion: This may be due to poor solubility of the base or catalyst. Consider a more polar solvent system or adding water as a co-solvent. Ensure the solvent was properly degassed to remove oxygen, which can deactivate the Pd(0) catalyst.[8]
-
Protodeboronation: If significant formation of 3-chloroanisole is observed, this indicates protodeboronation of the starting material. Switch to anhydrous solvents and ensure the base is not excessively strong or nucleophilic.[8]
-
Homocoupling of Boronic Acid: The formation of a biaryl product from two molecules of the boronic acid can occur, often promoted by the presence of oxygen.[7] Thorough degassing of the solvent and reaction mixture is crucial.
Data Presentation: Solvent Effects on a Model Reaction
The following table summarizes the expected outcomes and key considerations for different solvent systems in a model Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Note: Yields are representative and actual results will require optimization.
| Solvent System | Typical Base | Temperature (°C) | Expected Outcome/Yield | Key Considerations & Remarks |
| 1,4-Dioxane / H₂O (4:1) | K₂CO₃, K₃PO₄ | 80 - 100 | Good to Excellent | A robust, general-purpose system. Requires thorough degassing.[8] |
| Toluene | K₃PO₄, Cs₂CO₃ | 100 - 110 | Good | Excellent for anhydrous conditions to minimize protodeboronation.[8] |
| THF / H₂O (3:1) | K₂CO₃, NaOH | 65 - 70 | Very Good | Generally faster reaction rates due to lower viscosity.[5] Water/solvent ratio can influence reaction speed.[5] |
| DMF | Na₂CO₃, K₂CO₃ | 80 - 120 | Moderate to Good | Useful for challenging substrates (e.g., aryl chlorides). Can be difficult to remove post-reaction.[13] |
| Ethanol / H₂O (1:1) | K₂CO₃ | 80 | Good | A "greener" solvent option. May increase the risk of protodeboronation with sensitive substrates.[9] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling in Dioxane/Water
This protocol provides a general starting point for the coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl Bromide (1.0 equivalent)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%) or other suitable phosphine ligand
-
Potassium Phosphate (K₃PO₄) (3.0 equivalents)
-
1,4-Dioxane and Water (degassed, 4:1 v/v)
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and K₃PO₄ (3.0 equiv.).[8]
-
Catalyst Addition: In the same flask, add the palladium catalyst [Pd(OAc)₂] (0.02 equiv.) and the phosphine ligand (0.04 equiv.).[8]
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe to achieve a suitable concentration (typically 0.1-0.5 M with respect to the aryl bromide).
-
Degassing: Subject the reaction mixture to three cycles of vacuum/backfill with inert gas to ensure all oxygen is removed.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Protocol 2: Microwave-Assisted Coupling in DMF/Water
Microwave irradiation can significantly shorten reaction times.[13]
Materials:
-
This compound (1.5 equivalents)
-
Aryl Halide (1.0 equivalent)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (3 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 equivalents)
-
DMF and Water (degassed, 10:1 v/v)
-
Microwave reaction vial with stir bar
Procedure:
-
Vial Preparation: In a microwave reaction vial, combine the aryl halide, this compound, Na₂CO₃, and the palladium catalyst.[13]
-
Solvent Addition: Add the degassed DMF/water mixture.
-
Reaction: Seal the vial and place it in the microwave reactor. Heat to the desired temperature (e.g., 120-150 °C) for the specified time (e.g., 10-30 minutes).
-
Work-up and Purification: Follow steps 7 and 8 from Protocol 1.
Visualizations: Reaction Mechanisms and Workflows
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Caption: Logical relationships of solvent properties and reaction outcomes.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. arodes.hes-so.ch [arodes.hes-so.ch]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tcichemicals.com [tcichemicals.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the Large-Scale Synthesis and Utilization of (2-Chloro-3-methoxyphenyl)boronic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
(2-Chloro-3-methoxyphenyl)boronic acid is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug development. Its utility is primarily demonstrated in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds. This allows for the construction of complex molecular architectures, a critical step in the synthesis of novel therapeutic agents. A notable application of this boronic acid is in the synthesis of Deleobuvir (formerly BI 207127), a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA polymerase, highlighting its importance in the development of antiviral therapeutics.[1]
These application notes provide detailed protocols for the large-scale synthesis of this compound and its subsequent use in a representative Suzuki-Miyaura cross-coupling reaction. Additionally, the mechanism of action for molecules synthesized using this building block is discussed, along with relevant signaling pathways.
Data Presentation
Table 1: Large-Scale Synthesis of this compound - Key Parameters
| Parameter | Value | Reference |
| Starting Material | 1-Chloro-2-methoxybenzene | Adapted from patent literature |
| Key Reagents | n-Butyllithium, Triisopropyl borate | General organometallic methods |
| Solvent | Tetrahydrofuran (THF) | Common for organolithium reactions |
| Reaction Temperature | -78 °C to room temperature | Standard for boronic acid synthesis |
| Typical Yield | 85-95% | Estimated from similar syntheses |
| Purity (post-workup) | >98% (by HPLC) | Expected for pharmaceutical intermediates |
Table 2: Large-Scale Suzuki-Miyaura Coupling - Representative Protocol
| Parameter | Value | Reference |
| Boronic Acid | This compound | Key Reagent |
| Coupling Partner | Aryl Halide (e.g., heteroaryl bromide) | General Suzuki-Miyaura Reaction |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Common palladium catalysts |
| Base | K₂CO₃ or Cs₂CO₃ | Standard for Suzuki-Miyaura reactions |
| Solvent System | 1,4-Dioxane/Water or Toluene/Water | Biphasic solvent systems are common |
| Reaction Temperature | 80-100 °C | Typical for Suzuki-Miyaura reactions |
| Typical Yield | 75-90% | Dependent on specific substrates |
| Purity (post-chromatography) | >99% (by HPLC) | Expected for active pharmaceutical ingredients |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of this compound
This protocol is adapted from established methods for the synthesis of substituted phenylboronic acids.
Materials:
-
1-Chloro-2-methoxybenzene
-
n-Butyllithium (in hexanes)
-
Triisopropyl borate
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 2M
-
Toluene
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen or Argon gas supply
-
Jacketed glass reactor with overhead stirring, temperature control, and inert atmosphere capabilities
Procedure:
-
Reactor Setup: The jacketed glass reactor is thoroughly dried and purged with inert gas (nitrogen or argon).
-
Reaction Initiation: To the reactor, charge anhydrous THF and 1-chloro-2-methoxybenzene. Cool the stirred solution to -78 °C using a suitable cooling bath.
-
Lithiation: Slowly add n-butyllithium solution to the reaction mixture, maintaining the temperature below -70 °C. The rate of addition should be controlled to manage the exotherm. Stir the mixture at -78 °C for 2 hours.
-
Borylation: To the resulting organolithium species, slowly add triisopropyl borate, again maintaining the temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching and Workup: Cool the reaction mixture to 0-5 °C and slowly quench by the addition of 2M hydrochloric acid until the pH is acidic (pH ~2). This will hydrolyze the boronate ester to the desired boronic acid.
-
Extraction: Add toluene to the mixture and separate the organic layer. Extract the aqueous layer twice more with toluene.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.
Protocol 2: Large-Scale Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the coupling of this compound with an aryl or heteroaryl halide.
Materials:
-
This compound
-
Aryl or Heteroaryl Halide (e.g., a brominated heterocycle)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))
-
Base (e.g., Potassium carbonate or Cesium carbonate)
-
1,4-Dioxane
-
Degassed Water
-
Nitrogen or Argon gas supply
-
Jacketed glass reactor with overhead stirring, reflux condenser, temperature control, and inert atmosphere capabilities
Procedure:
-
Reactor Setup: Charge the jacketed glass reactor with this compound, the aryl/heteroaryl halide, and the base.
-
Inerting: Seal the reactor and purge with an inert gas (nitrogen or argon) for at least 30 minutes to remove any oxygen.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, followed by 1,4-dioxane and degassed water.
-
Reaction: Heat the stirred reaction mixture to the target temperature (typically 80-100 °C) and maintain for several hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and a suitable organic solvent (e.g., ethyl acetate).
-
Extraction: Separate the organic layer. Extract the aqueous layer with the same organic solvent.
-
Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure coupled product.
Mandatory Visualization
Signaling Pathway
The primary application highlighted for this compound is in the synthesis of Deleobuvir, an inhibitor of the HCV NS5B polymerase. The following diagram illustrates the mechanism of action of Deleobuvir in inhibiting viral replication.
Caption: Inhibition of HCV NS5B Polymerase by a Deleobuvir.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis of a biaryl compound using this compound via a Suzuki-Miyaura cross-coupling reaction.
Caption: Suzuki-Miyaura Cross-Coupling Experimental Workflow.
References
Application Notes and Protocols for Alternative Cross-Coupling Reactions of (2-Chloro-3-methoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
(2-Chloro-3-methoxyphenyl)boronic acid is a versatile building block in modern organic synthesis, primarily utilized in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. However, its utility extends to a variety of other cross-coupling reactions, enabling the formation of carbon-heteroatom and other carbon-carbon bonds. This document provides detailed application notes and experimental protocols for alternative cross-coupling reactions involving this compound, including the Chan-Lam, and Heck-type couplings.
Suzuki-Miyaura Coupling: The Benchmark Reaction
The Suzuki-Miyaura coupling is the quintessential reaction of arylboronic acids, forming biaryl structures by coupling with aryl or vinyl halides. This palladium-catalyzed reaction is widely used in the synthesis of pharmaceuticals and complex organic molecules due to its mild conditions and high functional group tolerance.[1][2][3]
Application Notes:
The reaction involves three key steps in its catalytic cycle: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the catalyst.[3] The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields, especially with challenging substrates like aryl chlorides.[4] For this compound, coupling with various aryl bromides and chlorides can be achieved to synthesize a diverse range of substituted biaryls.
Data Presentation: Suzuki-Miyaura Coupling
| Parameter | Recommended Conditions | Role in Reaction |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄ (1-5 mol%) | Active catalyst for the cross-coupling cycle. |
| Ligand | PPh₃, SPhos, XPhos, or other phosphine ligands | Stabilizes the palladium catalyst and facilitates the reaction steps. |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ (2-3 equivalents) | Activates the boronic acid for transmetalation.[2] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, or DMF | Solubilizes reactants and facilitates the reaction. |
| Temperature | 80-110 °C | Provides the necessary activation energy for the reaction. |
| Coupling Partner | Aryl or vinyl halide/triflate | Provides the other aryl or vinyl group for the coupling. |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.2 mmol), the aryl bromide (1.0 mmol), palladium(II) acetate (0.02 mmol), and a suitable phosphine ligand (e.g., SPhos, 0.04 mmol).
-
Addition of Base and Solvent: Add potassium carbonate (2.0 mmol) to the flask. Then, add a degassed mixture of 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Reaction Execution: Stir the mixture at 90-100 °C and monitor the reaction's progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[5]
Visualization: Suzuki-Miyaura Coupling Workflow
Chan-Lam Coupling: Forming C-N and C-O Bonds
The Chan-Lam coupling is a copper-catalyzed reaction that forms aryl-nitrogen or aryl-ether bonds from arylboronic acids and amines or alcohols, respectively.[6][7] This reaction is an excellent alternative to the Buchwald-Hartwig amination and offers the advantage of being performable in the open air at room temperature.[8]
Application Notes:
This compound can be coupled with a wide range of N-H and O-H containing compounds, including anilines, phenols, amides, and imides.[8] The reaction is typically catalyzed by copper(II) acetate, often in the presence of a base like pyridine or triethylamine. The mechanism is thought to involve a Cu(III) intermediate.[6]
Data Presentation: Chan-Lam Coupling
| Parameter | Recommended Conditions | Role in Reaction |
| Copper Catalyst | Cu(OAc)₂ or Cu(OTf)₂ (10-100 mol%) | The active catalyst for the C-N or C-O bond formation. |
| Ligand/Base | Pyridine, Et₃N, or other amine bases | Acts as both a ligand for copper and a base. |
| Solvent | CH₂Cl₂, MeCN, or THF | Solubilizes the reactants. |
| Temperature | Room Temperature to 70 °C | Mild conditions are often sufficient. |
| Atmosphere | Air (Oxygen can act as an oxidant) | Simplifies the experimental setup. |
| Coupling Partner | Amine, alcohol, phenol, or other N-H/O-H compounds | The source of the heteroatom nucleophile. |
Experimental Protocol: Chan-Lam N-Arylation
This protocol provides a general method for the N-arylation of an amine with this compound.
-
Reaction Setup: In a round-bottom flask open to the air, dissolve this compound (1.0 mmol), the amine (1.2 mmol), and copper(II) acetate (0.2 mmol) in dichloromethane (10 mL).
-
Addition of Base: Add pyridine (2.0 mmol) to the reaction mixture.
-
Reaction Execution: Stir the mixture at room temperature for 24-72 hours. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite and wash with dichloromethane.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the N-arylated product.[7]
Visualization: Chan-Lam Coupling Workflow
Oxidative Heck-Type Reaction: Forming C-C Bonds with Alkenes
While the classic Heck reaction couples aryl halides with alkenes, boronic acids can participate in oxidative Heck-type reactions.[9][10] In these transformations, the boronic acid serves as the aryl source, and an oxidant is used to regenerate the active palladium catalyst. This allows for the formation of substituted alkenes.
Application Notes:
The oxidative Heck reaction of this compound with an alkene can be catalyzed by a palladium salt, often in the presence of an oxidant like oxygen. This reaction provides a direct method for the synthesis of substituted styrenes and other vinylarenes.[11] The reaction is highly stereoselective, typically affording the E-isomer of the product.[10]
Data Presentation: Oxidative Heck-Type Reaction
| Parameter | Recommended Conditions | Role in Reaction |
| Palladium Catalyst | Pd(OAc)₂ (5-10 mol%) | Catalyzes the C-C bond formation. |
| Oxidant | O₂ (from air or as a pure gas) | Regenerates the active Pd(II) catalyst. |
| Solvent | DMF, Dioxane, or Toluene | Solubilizes the reactants. |
| Temperature | Room Temperature to 100 °C | Reaction temperature depends on the reactivity of the alkene. |
| Base | Often not required | The reaction can proceed under neutral conditions. |
| Coupling Partner | Electron-deficient alkene (e.g., acrylate, styrene) | The vinyl partner for the coupling. |
Experimental Protocol: Oxidative Heck-Type Reaction
This protocol describes a general procedure for the oxidative Heck-type coupling of this compound with an alkene.
-
Reaction Setup: In a flask equipped with a balloon of oxygen, dissolve this compound (1.0 mmol), the alkene (1.5 mmol), and palladium(II) acetate (0.05 mmol) in a suitable solvent like DMF (5 mL).
-
Reaction Execution: Stir the reaction mixture at room temperature or heat to 80 °C, depending on the alkene's reactivity. Monitor the reaction by TLC or GC-MS.
-
Work-up: After completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.[10]
Visualization: Oxidative Heck-Type Reaction Workflow
Sonogashira Coupling: A Note on Applicability
The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds, typically between an aryl or vinyl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.[12][13] While there are numerous variations of this reaction, the direct coupling of an arylboronic acid with a terminal alkyne is not a standard Sonogashira protocol. The primary role of the boronic acid functional group is in Suzuki-type couplings. Therefore, for the synthesis of aryl alkynes from this compound, a two-step approach would be more conventional: first, a Suzuki coupling to introduce a suitable halide, followed by a Sonogashira coupling.
References
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 7. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Chan-Lam Coupling [organic-chemistry.org]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. Fluoroalkenylation of boronic acids via an oxidative Heck reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Suzuki Reactions with (2-Chloro-3-methoxyphenyl)boronic acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving (2-Chloro-3-methoxyphenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to address challenges encountered during your experiments.
Troubleshooting Guide
This section addresses common issues encountered during the Suzuki coupling of this compound in a question-and-answer format.
Question 1: My Suzuki coupling reaction with this compound is giving a low yield or failing completely. What are the most likely causes?
Answer:
Low yields or reaction failure with this compound can stem from several factors related to its specific structure. The presence of an ortho-chloro substituent introduces steric hindrance, which can slow down key steps in the catalytic cycle. Additionally, the electronic properties of the substituents can influence the reactivity of the boronic acid.
Here is a workflow to troubleshoot low yields:
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
Key areas to investigate:
-
Catalyst Inactivation: The ortho-chloro group can sterically hinder the approach of the boronic acid to the palladium center. Standard catalysts like Pd(PPh₃)₄ may be ineffective.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is crucial. For sterically hindered substrates, stronger bases and higher temperatures may be necessary.
-
Side Reactions: Protodeboronation and homocoupling are common side reactions that consume the boronic acid and reduce the yield of the desired product.
Question 2: I am observing a significant amount of a byproduct that corresponds to 1-chloro-2-methoxybenzene. What is happening and how can I prevent it?
Answer:
This is a classic case of protodeboronation , where the boronic acid group is replaced by a proton from the solvent or trace amounts of water. Arylboronic acids with electron-withdrawing groups can be more susceptible to this side reaction under the basic and sometimes aqueous conditions of the Suzuki reaction.[1][2]
Strategies to Minimize Protodeboronation:
-
Use Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Use freshly distilled solvents and dry the base before use.
-
Select a Milder, Non-nucleophilic Base: While a base is required, very strong or nucleophilic bases can promote protodeboronation. Consider using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).
-
"Slow-Release" Strategy: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester. Under the reaction conditions, the ester will slowly hydrolyze to release the boronic acid, keeping its concentration low and minimizing the rate of protodeboronation.[2]
-
Optimize Catalyst System: A more active catalyst can increase the rate of the desired cross-coupling, allowing it to outcompete the slower protodeboronation pathway.[1]
Question 3: My reaction mixture contains a significant amount of 2,2'-dichloro-3,3'-dimethoxybiphenyl. How can I avoid this homocoupling product?
Answer:
The formation of a biaryl from the coupling of two boronic acid molecules is known as homocoupling . This side reaction is often promoted by the presence of oxygen and Pd(II) species in the reaction mixture.
Strategies to Minimize Homocoupling:
-
Thoroughly Degas the Reaction Mixture: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote homocoupling. Ensure the solvent and reaction vessel are properly degassed by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.
-
Use a Pd(0) Pre-catalyst: Starting with a Pd(0) source, such as Pd₂(dba)₃, can reduce the initial concentration of Pd(II) species. If using a Pd(II) pre-catalyst like Pd(OAc)₂, ensure conditions are optimal for its rapid reduction to Pd(0).
-
Controlled Addition of Reagents: In some cases, slow addition of the boronic acid to the reaction mixture can help to minimize its concentration and thus reduce the rate of homocoupling.
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst and ligand combination for the Suzuki coupling of this compound?
For sterically hindered boronic acids like this compound, catalyst systems employing bulky, electron-rich phosphine ligands are generally recommended. These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[1] Good starting points include:
-
Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂
-
Ligands: SPhos, XPhos, or RuPhos
Q2: Which base should I use for this reaction?
The choice of base is critical. For challenging couplings, inorganic bases are often preferred.
-
Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base that is often effective for sterically hindered substrates.
-
Cesium Carbonate (Cs₂CO₃): A highly effective base, particularly for difficult couplings, due to its high solubility in organic solvents.
Q3: What solvent system is recommended?
Aprotic polar solvents are commonly used. The choice can influence reaction rate and solubility of the reagents.
-
1,4-Dioxane/Water: A common and often effective solvent mixture. The water is necessary to dissolve the inorganic base.
-
Toluene or 2-Methyltetrahydrofuran (2-MeTHF): These can be good alternatives, especially when trying to minimize water content to reduce protodeboronation.
Q4: At what temperature should I run the reaction?
Due to the steric hindrance from the ortho-chloro group, higher temperatures are often required to achieve a reasonable reaction rate. A starting point of 80-100 °C is recommended. If the reaction is sluggish, the temperature can be cautiously increased.
Data Presentation
The following tables provide representative data for Suzuki-Miyaura coupling reactions of substituted arylboronic acids with aryl bromides. While specific data for this compound is limited in the literature, these examples with structurally similar compounds can guide optimization efforts.
Table 1: Effect of Catalyst/Ligand on Yield
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | < 20 |
| 2 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Toluene | 100 | 8 | 85 |
| 3 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | 2-MeTHF | 110 | 6 | 92 |
Data is illustrative and based on reactions with sterically hindered arylboronic acids.
Table 2: Effect of Base and Solvent on Yield
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃/SPhos | Na₂CO₃ | DMF/H₂O | 90 | 12 | 65 |
| 2 | Pd₂(dba)₃/SPhos | K₃PO₄ | Dioxane | 100 | 8 | 88 |
| 3 | Pd₂(dba)₃/SPhos | Cs₂CO₃ | Toluene | 110 | 6 | 94 |
Data is illustrative and based on reactions with sterically hindered arylboronic acids.
Experimental Protocols
Below is a general, representative protocol for a Suzuki-Miyaura coupling reaction with this compound. This should be considered a starting point, and optimization of specific parameters will likely be necessary.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, phosphine ligand, and base under a counterflow of inert gas (argon or nitrogen).
-
Inerting the Atmosphere: Seal the flask and evacuate and backfill with the inert gas three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Caption: A general experimental workflow for a Suzuki coupling reaction.
Mandatory Visualization
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Optimizing Suzuki Coupling with (2-Chloro-3-methoxyphenyl)boronic acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize the Suzuki-Miyaura cross-coupling reaction involving the sterically hindered and electron-rich (2-Chloro-3-methoxyphenyl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with this compound resulting in low to no yield?
A1: Low yields with this substrate are common and typically stem from a combination of steric hindrance and electronic effects. The ortho-chloro group impedes several steps in the catalytic cycle, while the electron-donating methoxy group can make the boronic acid prone to side reactions.[1][2] Key factors to investigate immediately are:
-
Catalyst Inactivity: The palladium catalyst, particularly the active Pd(0) species, may be deactivated or decomposed. Ensure you are using a fresh or highly active pre-catalyst.[3]
-
Inefficient Oxidative Addition: The steric bulk from the ortho-chloro substituent can hinder the initial oxidative addition of the palladium catalyst to your coupling partner (the aryl halide).[4]
-
Protodeboronation: This is a major side reaction where the boronic acid group is replaced by a hydrogen atom, especially under aqueous basic conditions.[3][5]
-
Oxygen Contamination: Inadequate degassing can lead to catalyst decomposition and unwanted homocoupling of the boronic acid.[3][6]
-
Suboptimal Base/Solvent System: The choice of base and solvent is critical and highly interdependent for challenging substrates.[7]
Q2: I'm observing a significant amount of 1-chloro-2-methoxybenzene as a byproduct. What is causing this protodeboronation and how can I prevent it?
A2: Protodeboronation is a common challenge with electron-rich boronic acids like this compound.[5] It is often accelerated by strong bases and the presence of water.[3][8] To minimize this side reaction:
-
Use Milder Bases: Switch from strong bases like NaOH to weaker inorganic bases such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[4]
-
Employ Anhydrous Conditions: Water is the proton source for this side reaction. Using thoroughly dried, anhydrous solvents can significantly reduce its occurrence.[3]
-
Convert to a More Stable Boron Reagent: Consider converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) or a potassium aryltrifluoroborate salt.[9][10] These reagents often exhibit greater stability and release the boronic acid slowly under the reaction conditions.[5][9]
Q3: Which catalyst and ligand combination is most effective for coupling this sterically hindered substrate?
A3: Standard catalysts like Pd(PPh₃)₄ are often ineffective for sterically hindered couplings.[2] Success hinges on using specialized, bulky, and electron-rich ligands that can accelerate the key steps of the catalytic cycle.
-
Buchwald-type Biarylphosphine Ligands: Ligands such as XPhos, SPhos, and RuPhos are highly recommended.[2][3] They promote the formation of a reactive palladium(0) species necessary for oxidative addition and also speed up the final reductive elimination step.[2]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands have demonstrated high efficacy for coupling even tetra-ortho-substituted biaryls and are an excellent alternative.[2][11]
-
Pre-catalysts: Using air-stable pre-catalysts (e.g., XPhos Pd G3) can improve reproducibility and ensure the generation of the active Pd(0) catalyst.[3][12]
Q4: How do I select the optimal base and solvent for this reaction?
A4: The ideal base activates the boronic acid for transmetalation without promoting significant side reactions. The solvent must solubilize the reagents and facilitate the catalytic cycle.
-
Base Selection: Moderately strong bases are often a good starting point. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective for challenging couplings.[2][12] For very hindered systems, a stronger, non-nucleophilic base like potassium tert-butoxide (t-BuOK) may be necessary, particularly under anhydrous conditions.[11]
-
Solvent Selection: Aprotic polar solvents are commonly used. Dioxane, often with a small amount of water (e.g., 10:1 ratio), is a standard choice when using phosphate or carbonate bases.[3][7] Toluene and THF are also viable options. The choice of solvent can be complex, as polar solvents can sometimes influence reaction selectivity in unexpected ways.[13][14]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during the Suzuki coupling of this compound.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| No Reaction (Starting Materials Recovered) | 1. Inactive Catalyst System 2. Oxidative Addition is Failing 3. Reaction Temperature Too Low | 1. Use an air-stable pre-catalyst (e.g., XPhos Pd G3/G4).[15] 2. Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos, RuPhos).[2][3] 3. Increase the reaction temperature in increments (e.g., 80 °C to 110 °C).[12] |
| Low Yield with Protodeboronation Byproduct | 1. Base is too strong or aqueous. 2. Boronic acid instability. 3. Reaction time is too long, allowing for decomposition. | 1. Use a milder base (K₂CO₃, KF) or switch to anhydrous conditions.[3][4] 2. Convert the boronic acid to its pinacol ester or trifluoroborate salt.[9][12] 3. Monitor the reaction closely by TLC or LC-MS and work up as soon as the starting material is consumed.[16] |
| Low Yield with Homocoupling Byproduct | 1. Oxygen present in the reaction vessel. 2. Use of a Pd(II) pre-catalyst without complete reduction. | 1. Ensure all solvents are rigorously degassed and maintain a positive pressure of an inert gas (Argon or Nitrogen).[3] 2. The homocoupling of two boronic acid molecules can occur during the reduction of Pd(II) to Pd(0); using a Pd(0) source like Pd₂(dba)₃ or a pre-catalyst can mitigate this.[6][8] |
| Inconsistent Results / Poor Reproducibility | 1. Reagent purity and stability (especially the boronic acid). 2. Inconsistent catalyst activity. 3. Base is not finely powdered or is hydrated. | 1. Use freshly purchased or purified reagents. Boronic acids can degrade on storage.[3] 2. Use a well-defined, air-stable pre-catalyst for consistent generation of the active species.[12] 3. Grind the base to a fine powder before use and ensure it is anhydrous if running a water-free reaction.[3] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling
This protocol provides a starting point for the coupling of this compound with an aryl bromide.
-
Reagent Preparation: In a reaction vial equipped with a magnetic stir bar, combine the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a pre-catalyst).
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1, to a concentration of 0.1-0.5 M with respect to the aryl bromide) via syringe.
-
Reaction: Place the vial in a pre-heated heating block or oil bath set to the desired temperature (e.g., 80–110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.[3]
Protocol 2: Preparation of the Potassium Trifluoroborate Salt
This procedure can be used to convert the boronic acid into a more stable derivative to suppress protodeboronation.[9]
-
Dissolution: Dissolve this compound (1.0 equiv) in methanol.
-
Addition of KHF₂: To the stirring solution, add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 4.0 equiv).
-
Precipitation: Stir the mixture at room temperature for 1-2 hours. A precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing & Drying: Wash the solid with cold methanol and then diethyl ether. Dry the resulting white solid under vacuum. The potassium trifluoroborate salt can now be used in the Suzuki coupling reaction, typically with a base like K₂CO₃ or Cs₂CO₃.
Visual Guides
Caption: Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting low yields in the Suzuki coupling reaction.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. reddit.com [reddit.com]
- 11. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
minimizing homocoupling byproducts with (2-Chloro-3-methoxyphenyl)boronic acid.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers minimize homocoupling byproducts when using (2-Chloro-3-methoxyphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of a homocoupling byproduct, 2,2'-dichloro-3,3'-dimethoxy-1,1'-biphenyl, in my reaction. What are the primary causes?
A1: Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura coupling and can be attributed to several factors. The most prominent causes are the presence of dissolved oxygen in the reaction mixture, which can promote oxidative homocoupling, and the presence of Palladium(II) species.[1][2][3] If you are using a Pd(II) precatalyst, it must be reduced in-situ to the active Pd(0) species; this reduction can sometimes occur via a pathway that involves homocoupling two molecules of the boronic acid.[3]
Q2: How can I effectively remove oxygen from my reaction to prevent homocoupling?
A2: Rigorous exclusion of oxygen is one of the most critical steps to suppress homocoupling.[2][4] Ensure all solvents are thoroughly degassed before use. This can be achieved by several freeze-pump-thaw cycles or by sparging the solvent with an inert gas (Nitrogen or Argon) for at least 30-60 minutes.[2][5] Assembling the reaction vessel under a positive pressure of an inert gas is also crucial. A subsurface sparge of the reaction mixture with nitrogen before adding the catalyst can be particularly effective.[2][6]
Q3: What is the role of the palladium catalyst and ligand choice in minimizing this byproduct?
A3: The choice of catalyst and ligand is critical.
-
Catalyst: The active catalyst in the Suzuki reaction is Pd(0).[1] Starting with a Pd(II) source requires an initial reduction step, which can sometimes be facilitated by the homocoupling of the boronic acid.[3] Using a stable, pre-formed Pd(0) catalyst or an efficient precatalyst that readily generates Pd(0) can be advantageous.
-
Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective at minimizing homocoupling.[5] Their steric bulk can physically hinder the formation of intermediates leading to the homocoupling byproduct, while their electron-donating nature promotes the desired reductive elimination step of the cross-coupling cycle.[5]
Q4: Can the choice of base influence the formation of the homocoupling dimer?
A4: Yes, the base is a crucial parameter. While essential for activating the boronic acid for transmetalation, an inappropriate choice can promote side reactions.[7][8] Weaker inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred as they are generally less likely to promote homocoupling compared to strong bases like sodium hydroxide (NaOH).[5] The optimal base is often substrate-dependent and may require screening.
Q5: How do solvent and temperature affect the reaction outcome?
A5: Both solvent and temperature play a significant role.
-
Solvents: Aprotic solvents like 1,4-dioxane, toluene, or tetrahydrofuran (THF) are commonly used and can be effective at minimizing homocoupling.[5] While water is often required to dissolve the base, excessive amounts can sometimes promote homocoupling.[5]
-
Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can help suppress the formation of byproducts.[5] Higher temperatures can accelerate side reactions more than the desired cross-coupling.
Q6: Are there any procedural adjustments that can help reduce homocoupling?
A6: Yes, several procedural modifications can be beneficial:
-
Slow Addition of Boronic Acid: Adding a solution of this compound slowly to the reaction mixture keeps its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.[5]
-
Use Excess Aryl Halide: Using a slight excess (e.g., 1.1-1.2 equivalents) of the aryl halide coupling partner can ensure the palladium catalyst preferentially undergoes oxidative addition with the halide rather than engaging in pathways that lead to boronic acid homocoupling.[5]
-
Pre-heating: One suggested technique is to pre-heat the mixture of the catalyst, base, solvent, and aryl halide for about 10 minutes before adding the boronic acid.[4]
Data Presentation
The selection of a base can significantly impact the yield of the desired cross-coupled product, thereby implicitly affecting the level of side reactions like homocoupling. The following table illustrates the effect of different bases on a model Suzuki coupling reaction.
Table 1: Effect of Various Bases on Suzuki Coupling Yield
| Entry | Base | Solvent System | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | K₃PO₄ | DMF/H₂O (1:1) | 80 | 60 | 95 | [5] |
| 2 | K₂CO₃ | DMF/H₂O (1:1) | 80 | 60 | 85 | [5] |
| 3 | NaOH | DMF/H₂O (1:1) | 80 | 60 | 70 | [5] |
| 4 | NaOAc | DMF/H₂O (1:1) | 80 | 60 | 65 | [5] |
| 5 | Et₃N | DMF/H₂O (1:1) | 80 | 60 | 50 | [5] |
| Reaction conditions are based on a model system and may require optimization for this compound. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling in Suzuki-Miyaura Coupling
This protocol incorporates best practices for inert atmosphere techniques.
-
Reagent Preparation: Ensure the this compound, aryl halide, and base are of high purity and dry.
-
Solvent Degassing: Degas the chosen solvent (e.g., dioxane/water mixture) by sparging with argon or nitrogen for at least 30 minutes.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the base (e.g., K₃PO₄, 2.0 equiv), and the palladium catalyst system (e.g., Pd₂(dba)₃ with a suitable ligand like SPhos, 1-2 mol %).
-
Inert Atmosphere: Evacuate and backfill the flask with inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Boronic Acid Addition: Dissolve the this compound (1.2 equiv) in a minimum amount of the degassed solvent in a separate flask under an inert atmosphere. Add this solution to the main reaction flask via syringe. For slow addition, use a syringe pump over 30-60 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.[1]
Visualizations
The following diagrams illustrate the troubleshooting logic for homocoupling and an optimized experimental workflow.
Caption: Troubleshooting flowchart for addressing homocoupling.
Caption: Optimized workflow to minimize homocoupling byproducts.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
Technical Support Center: Purification of Biaryls from (2-Chloro-3-methoxyphenyl)boronic acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Chloro-3-methoxyphenyl)boronic acid in biaryl synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of biaryl products from Suzuki-Miyaura coupling reactions involving this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Catalyst: The Pd(0) catalyst is the active species. Pd(II) precatalysts must be reduced in situ. Catalysts and phosphine ligands can degrade with improper storage.[1][2] | - Use a fresh batch of catalyst and ligand. - Consider using a more robust, air-stable precatalyst, such as a palladacycle.[1][3] - Ensure complete reduction of Pd(II) to Pd(0) if using a precatalyst. |
| Oxygen Contamination: Oxygen can lead to the decomposition of the catalyst and promote homo-coupling of the boronic acid.[1][4] | - Thoroughly degas all solvents and reagents. - Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.[1][2] | |
| Poor Reagent Purity/Stability: Boronic acids can degrade over time, particularly through protodeboronation.[1] | - Use fresh, high-purity this compound. - Verify the purity of the aryl halide coupling partner. | |
| Significant Protodeboronation | Presence of Water: Water acts as a proton source for the protodeboronation side reaction.[1][4][5] | - Use anhydrous solvents and reagents.[1][4] - If an aqueous base is necessary, minimize the amount of water. |
| Strong Base: Strong bases can accelerate the rate of protodeboronation.[5][6] | - Switch to a milder base such as K₃PO₄, K₂CO₃, or CsF.[5] | |
| High Temperature/Long Reaction Time: Elevated temperatures can increase the rate of protodeboronation.[2][5] | - Optimize the reaction temperature and time. Aim for the lowest temperature and shortest time that allows for complete consumption of the limiting reagent.[2] | |
| Bulky Phosphine Ligands: While often used to promote difficult couplings, some bulky phosphine ligands can paradoxically accelerate protodeboronation.[6] | - Screen different phosphine ligands to find an optimal balance between promoting the desired coupling and minimizing side reactions. | |
| Formation of Homo-coupling Byproducts | Presence of Oxygen: Oxygen can promote the oxidative homo-coupling of the boronic acid.[1][7] | - Ensure the reaction is performed under strictly anaerobic conditions.[1][4] |
| Inefficient Catalytic Cycle: If the cross-coupling is slow, side reactions like homo-coupling can become more prevalent. | - Optimize catalyst, ligand, base, and solvent to accelerate the desired Suzuki-Miyaura coupling. | |
| Difficult Purification of Biaryl Product | Similar Polarity of Product and Impurities: Homo-coupled byproducts or unreacted starting materials may have similar chromatographic behavior to the desired biaryl product.[8][9] | - Column Chromatography: Use a shallow solvent gradient during flash chromatography to improve separation. Consider using a different stationary phase (e.g., alumina instead of silica gel).[10] - Recrystallization: This is a highly effective method for purifying solid products. Screen various solvents to find one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble at all temperatures.[11][12][13][14] Common solvent systems for biaryls include hexanes/ethyl acetate or toluene/hexanes.[11] |
| Presence of Palladium Residues: Residual palladium can contaminate the final product. | - During workup, consider washing the organic layer with an aqueous solution of a mild chelating agent like thiourea or cysteine to remove palladium. - Passing the crude product through a plug of silica gel or activated carbon can also help remove palladium residues.[11] |
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem in my reaction with this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond.[15] This converts your this compound into 2-chloro-3-methoxyanisole, which is an inactive byproduct. This reduces the yield of your desired biaryl product and complicates its purification.[5]
Q2: How can I minimize the formation of the homo-coupled dimer of this compound?
A2: The homo-coupling of boronic acids is often promoted by the presence of oxygen.[1][7] To minimize this side product, it is crucial to ensure your reaction is performed under strictly inert conditions. This involves thoroughly degassing your solvents and running the reaction under a positive pressure of an inert gas like argon or nitrogen.[1]
Q3: My biaryl product is a solid. What is the best way to purify it?
A3: For solid biaryl products, recrystallization is often the most effective purification method.[11][12][13][14] The key is to find a suitable solvent or solvent system where your product is highly soluble when hot but poorly soluble when cold, while impurities remain in solution.[14] If recrystallization is not sufficient, flash column chromatography on silica gel is a common alternative.[11]
Q4: I am having trouble separating my desired biaryl from the homo-coupled byproduct by column chromatography. What can I do?
A4: If the polarities are very similar, consider derivatizing the crude mixture to alter the polarity of one of the components, facilitating separation. Alternatively, explore different solvent systems for your chromatography. Sometimes, switching from a hexane/ethyl acetate system to a toluene/hexane or dichloromethane/methanol system can improve separation. Using a high-performance liquid chromatography (HPLC) system may also be necessary for challenging separations.[8]
Q5: Can I use a boronic ester of this compound to improve my reaction?
A5: Yes, converting the boronic acid to a more stable derivative like a pinacol ester or a MIDA boronate can be an effective strategy.[2][16] These derivatives often exhibit greater stability and can slowly release the active boronic acid into the reaction mixture.[2][15][17] This "slow release" strategy keeps the concentration of the boronic acid low, which can minimize side reactions like protodeboronation.[15][17]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: In an oven-dried flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).[5]
-
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., a mixture of toluene, ethanol, and water).[18] Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any necessary ligands.[18]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][18]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][18]
Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which the crude biaryl product has high solubility at elevated temperatures and low solubility at room temperature.
-
Dissolution: Place the crude solid in a flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity.[13]
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.[11][14]
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. mt.com [mt.com]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. Protodeboronation - Wikipedia [en.wikipedia.org]
- 16. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
effect of temperature on (2-Chloro-3-methoxyphenyl)boronic acid stability
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of (2-Chloro-3-methoxyphenyl)boronic acid, with a focus on the effects of temperature.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound to ensure its long-term stability?
A1: For long-term stability, it is highly recommended to store this compound in a cool, dry environment. The optimal storage temperature is between 2-8°C.[1][2] It is also crucial to keep the container tightly sealed and, for maximum shelf-life, under an inert atmosphere such as argon or nitrogen to protect it from moisture and air.[1]
Q2: How does elevated temperature affect the stability of this compound?
A2: Elevated temperatures can significantly accelerate the degradation of this compound. The two primary temperature-dependent degradation pathways for arylboronic acids are protodeboronation and the formation of cyclic anhydrides (boroxines).[3][4]
-
Protodeboronation is an irreversible process where the C-B bond is cleaved, and the boronic acid group is replaced by a hydrogen atom. The rate of this reaction generally increases with temperature.[3][4][5]
-
Anhydride (Boroxine) Formation is a reversible dehydration reaction where three molecules of the boronic acid condense to form a cyclic trimer. This process is driven by heat and can be reversed by the addition of water.
Q3: Are there any visible signs of degradation for this compound?
A3: While significant degradation can occur without any obvious visual changes, some indicators might suggest compromised quality. These can include discoloration (e.g., yellowing or browning), changes in texture, or clumping of the solid material. However, these signs are not definitive. The most reliable way to assess the purity and degradation of the compound is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[4]
Q4: Is it advisable to store this compound in solution?
A4: Storing boronic acids in solution for extended periods is generally not recommended.[4] The presence of solvents, especially protic solvents like water or methanol, can accelerate degradation pathways such as protodeboronation. If a stock solution is necessary, it should be prepared fresh before use. For short-term storage, use an anhydrous, aprotic solvent, store the solution at a low temperature (e.g., -20°C), and keep it under an inert atmosphere.[4]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low or inconsistent yields in Suzuki-Miyaura coupling reactions. | Degradation of the boronic acid starting material due to improper storage or handling. | 1. Verify Purity: Before use, check the purity of your this compound using HPLC or ¹H NMR.[4]2. Optimize Reaction Temperature: High reaction temperatures can degrade the boronic acid. Consider running the reaction at a lower temperature for a longer duration.[4]3. Use a Milder Base: Strong bases can promote protodeboronation. Screen milder bases like K₃PO₄ or Cs₂CO₃.[4]4. Ensure Anhydrous Conditions: Moisture can facilitate protodeboronation. Use anhydrous solvents and reagents.[4] |
| Appearance of an unexpected byproduct in NMR or LC-MS analysis corresponding to 1-chloro-2-methoxybenzene. | Protodeboronation of the boronic acid has occurred. | 1. Review Storage Conditions: Ensure the boronic acid is stored at 2-8°C, under an inert atmosphere, and protected from moisture.[1]2. Minimize Time at Elevated Temperatures: During your experiment, minimize the time the boronic acid is exposed to high temperatures. |
| The boronic acid has become clumpy or discolored. | The compound may have absorbed moisture or started to degrade. | 1. Analytical Confirmation: Do not rely on visual inspection alone. Confirm the purity of the material with HPLC or NMR.[4]2. Purification: If degradation is confirmed, consider recrystallization to purify the material before use. |
Experimental Protocols & Data
Thermal Stability Analysis
To quantitatively assess the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.
Table 1: Example TGA/DSC Data for a Generic Arylboronic Acid
| Analysis | Parameter | Typical Value Range | Interpretation |
| TGA | Onset of Decomposition (Tonset) | 150 - 250 °C | The temperature at which significant mass loss begins. |
| Mass Loss Step 1 | 5 - 10% | Often corresponds to the loss of water to form the boroxine anhydride.[6] | |
| Mass Loss Step 2 | > 50% | Corresponds to the complete decomposition of the molecule. | |
| DSC | Endothermic Peak 1 | 100 - 200 °C | Can indicate melting or the endothermic process of dehydration to the boroxine.[6] |
| Exothermic Peak | > 250 °C | Indicates exothermic decomposition of the compound. |
Note: The data in this table is for illustrative purposes and does not represent experimentally determined values for this compound.
Protocol: Thermal Analysis using TGA/DSC
Objective: To determine the thermal decomposition profile of this compound.
Materials:
-
This compound
-
TGA/DSC instrument
-
Aluminum or ceramic pans
-
Nitrogen and air gas supplies
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the boronic acid into a TGA/DSC pan.
-
Instrument Setup:
-
Place the sample pan in the instrument.
-
Use an empty pan as a reference.
-
-
Atmosphere:
-
For thermal decomposition analysis, run the experiment under an inert nitrogen atmosphere.
-
To assess oxidative stability, run a separate experiment under an air atmosphere.
-
-
Temperature Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 500°C at a constant rate of 10°C/min.[4]
-
-
Data Analysis:
-
Analyze the TGA curve (Weight % vs. Temperature) to identify the onset temperature of decomposition and the percentage of mass loss at different stages.
-
Analyze the DSC curve (Heat Flow vs. Temperature) to identify melting points, phase transitions, and decomposition temperatures.
-
Protocol: Shelf-Life Study using HPLC
Objective: To evaluate the stability of this compound over time at various temperatures.
Materials:
-
This compound samples
-
Temperature-controlled storage chambers (e.g., 4°C, 25°C, 40°C)
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Acetonitrile (ACN) and water (HPLC grade)
-
Formic acid or other suitable mobile phase modifier
Procedure:
-
Initial Analysis (T=0):
-
Dissolve a known amount of the boronic acid in a suitable solvent (e.g., ACN/water).
-
Analyze the sample by HPLC to determine its initial purity. This will serve as the baseline.
-
-
Sample Storage:
-
Aliquot the solid boronic acid into several vials.
-
Store the vials in temperature-controlled chambers at 4°C, 25°C, and an elevated temperature (e.g., 40°C for accelerated aging).
-
-
Time-Point Analysis:
-
At regular intervals (e.g., 1, 3, 6, and 12 months), retrieve a vial from each temperature condition.
-
Prepare a sample for HPLC analysis as in the initial step.
-
Analyze the sample to determine the purity and quantify any degradation products.
-
-
HPLC Method:
-
Column: C18 reversed-phase, 4.6 x 250 mm, 5 µm.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
-
Data Analysis:
-
Plot the purity of the boronic acid as a function of time for each temperature.
-
This data will allow for an estimation of the shelf-life under different storage conditions.
-
Visualizations
Degradation Pathways
Caption: Key degradation pathways for arylboronic acids.
Experimental Workflow for Thermal Stability Assessment
Caption: Workflow for TGA/DSC thermal analysis.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Reactions of (2-Chloro-3-methoxyphenyl)boronic acid
This guide is intended for researchers, scientists, and drug development professionals to troubleshoot common issues and identify byproducts in reactions involving (2-Chloro-3-methoxyphenyl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound?
A1: The two most prevalent side reactions are protodeboronation and homocoupling.[1][2] These reactions can reduce the yield of your desired product and complicate purification.
-
Protodeboronation: This is the cleavage of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom.[1][3] This results in the formation of 2-chloro-3-methoxyanisole.
-
Homocoupling: This reaction involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl compound.[4][5] In this case, the byproduct would be 2,2'-dichloro-3,3'-dimethoxybiphenyl.
Q2: What factors contribute to the formation of these byproducts?
A2: Several factors can promote these unwanted side reactions:
-
Protodeboronation:
-
Presence of Water: Aqueous conditions can facilitate the hydrolysis of the boronic acid, a precursor to protodeboronation.[3]
-
Reaction pH: Basic conditions can accelerate protodeboronation by forming more reactive boronate anions.[3][6]
-
Temperature: Higher reaction temperatures can increase the rate of this side reaction.[3]
-
Substrate Electronics: Electron-deficient arylboronic acids can be more susceptible to protodeboronation.[3]
-
-
Homocoupling:
-
Presence of Oxygen: Molecular oxygen can promote the homocoupling of boronic acids.[5] It is often recommended to degas the reaction mixture to minimize this.
-
Catalyst System: The choice of palladium catalyst and ligands can influence the extent of homocoupling. Some catalyst systems may favor this side reaction.
-
Base: The nature and amount of the base used in the coupling reaction can also play a role.[7]
-
Q3: How can I minimize the formation of protodeboronation and homocoupling byproducts?
A3: To improve the yield of your desired product, consider the following strategies:
-
To Minimize Protodeboronation:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are dry to minimize water content.
-
Optimize pH: Carefully select the base and its concentration to avoid excessively basic conditions.[6]
-
Control Temperature: Run the reaction at the lowest effective temperature.
-
Use Boronic Esters: Boronic esters are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[3] Consider converting the boronic acid to an ester (e.g., a pinacol ester) before the coupling reaction.
-
-
To Minimize Homocoupling:
-
Degas the Reaction Mixture: Thoroughly degas the solvent and reaction mixture with an inert gas (e.g., argon or nitrogen) to remove oxygen.[5]
-
Optimize Catalyst and Ligands: Screen different palladium catalysts and ligands to find a system that minimizes homocoupling for your specific substrates.
-
Control Stoichiometry: Using a slight excess of the boronic acid can sometimes help to ensure the complete consumption of the coupling partner, but a large excess may lead to more homocoupling.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired product and significant amount of 2-chloro-3-methoxyanisole. | Protodeboronation is likely the major side reaction. | - Ensure all reagents and solvents are anhydrous.- Lower the reaction temperature.- Use a milder base or reduce the amount of base.- Consider converting the boronic acid to a more stable boronic ester.[3] |
| Presence of a significant amount of 2,2'-dichloro-3,3'-dimethoxybiphenyl. | Homocoupling of the boronic acid is occurring. | - Thoroughly degas the reaction mixture with an inert gas.[5]- Screen different palladium catalysts and ligands.- Adjust the stoichiometry of the reactants. |
| Complex mixture of byproducts, making purification difficult. | A combination of side reactions and/or degradation of starting materials or products. | - Re-evaluate the overall reaction conditions (temperature, solvent, base, catalyst).- Analyze the crude reaction mixture by LC-MS or GC-MS to identify all major components.- Simplify the reaction by using a boronic ester and optimized coupling conditions. |
| Difficulty removing unreacted boronic acid and its byproducts during workup. | The acidic nature of the boronic acid and its byproducts can complicate extraction. | - Perform a basic aqueous wash (e.g., with 1M NaOH) to extract the acidic boronic acid and its derivatives into the aqueous layer.[8][9]- Recrystallization of the crude product can be an effective purification method.[10][11]- Column chromatography on silica gel may be effective, but tailing can be an issue. Using a solvent system with a small amount of acetic acid can sometimes improve separation. |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction
This protocol provides a general starting point for a Suzuki-Miyaura coupling reaction involving this compound. Optimization will likely be required for specific substrates.
-
Reagent Preparation:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane/water 4:1, or toluene)
-
-
Reaction Setup:
-
To a flame-dried flask under an inert atmosphere (argon or nitrogen), add the aryl halide, this compound, palladium catalyst, and base.
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C).
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
To remove unreacted boronic acid, a wash with a basic aqueous solution (e.g., 1M NaOH) can be performed.[8][9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Visualizations
Caption: Major reaction pathways for this compound.
Caption: A logical workflow for troubleshooting byproduct formation.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
Technical Support Center: Monitoring Suzuki Coupling Reactions by HPLC
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using High-Performance Liquid Chromatography (HPLC) to monitor Suzuki coupling reactions.
Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of Suzuki coupling reactions.
| Symptom | Possible Cause | Suggested Solution |
| High Backpressure | 1. Plugged column frit.[1] 2. Column contamination.[1] 3. Precipitated buffer or sample in the system.[2] 4. Blockage in system tubing or guard column.[1] | 1. Back-flush the column. If pressure remains high, change the frit.[1] 2. Wash the column with a strong solvent.[1] 3. Use a high aqueous wash to dissolve precipitated salts. Ensure mobile phase components are miscible.[2] 4. Systematically remove components (guard column, then analytical column) to isolate the blockage.[1] |
| Peak Tailing | 1. Secondary interactions with the column (e.g., residual silanols).[3] 2. Column overload due to high sample concentration.[4] 3. Mobile phase pH is too close to the analyte's pKa. | 1. Use a column with better end-capping or adjust mobile phase pH to suppress ionization.[3] 2. Dilute the sample.[4] 3. Adjust and buffer the mobile phase pH to be at least 2 units away from the analyte's pKa. |
| Peak Fronting | 1. Column overload.[3] 2. Sample solvent is stronger than the mobile phase. | 1. Dilute the sample. 2. Dissolve the sample in the initial mobile phase or a weaker solvent.[4] |
| Split Peaks | 1. Column void or channeling.[2] 2. Co-elution of two or more compounds. 3. Sample solvent incompatibility. | 1. Replace the column. Avoid sudden pressure shocks.[2] 2. Optimize the HPLC method to improve resolution (e.g., change gradient, mobile phase composition). 3. Inject the sample in the starting mobile phase. |
| Shifting Retention Times | 1. Inconsistent mobile phase composition.[5] 2. Lack of column equilibration between runs.[3] 3. Fluctuations in column temperature. | 1. Ensure proper mixing and degassing of the mobile phase. Manually prepare the mobile phase to test the mixing device.[5] 2. Increase the column equilibration time between injections.[3] 3. Use a column oven to maintain a consistent temperature. |
| Baseline Noise or Drift | 1. Air bubbles in the system. 2. Contaminated mobile phase or detector cell.[3] 3. Pump seal failure or check valve issues.[3] | 1. Degas the mobile phase. 2. Use fresh, HPLC-grade solvents. Flush the detector cell.[3] 3. Perform routine maintenance, including replacing pump seals and cleaning or replacing check valves.[3] |
| No Product Peak Observed | 1. Reaction has not proceeded. 2. Product is unstable under analytical conditions. 3. Product is retained on the column. | 1. Verify reaction conditions (temperature, catalyst, base, degassing).[6] 2. Check for degradation of boronic acids/esters.[7][8] 3. Use a stronger elution solvent or a different column. |
| Low Reaction Conversion | 1. Inactive catalyst or poor reagent quality.[6] 2. Suboptimal reaction conditions (temperature, solvent, base).[6] 3. Poor mixing, especially in biphasic systems.[9] | 1. Use fresh catalyst and verify the purity of starting materials.[6] 2. Screen different solvents, bases, and temperatures.[6][8] 3. Ensure vigorous stirring to maximize the interfacial area. Consider a phase-transfer catalyst for biphasic reactions.[9] |
Frequently Asked Questions (FAQs)
Q1: How do I prepare a sample from my Suzuki reaction for HPLC analysis?
A1: A small aliquot of the reaction mixture should be taken and quenched (e.g., with water or a saturated NH₄Cl solution).[6] The quenched sample is then diluted with a suitable solvent, typically the mobile phase, to a concentration of approximately 0.1-1 mg/mL.[4] It is crucial to filter the sample through a 0.22 µm filter to remove any particulate matter before injection.[4] If an internal standard is used for quantification, it should be added during the work-up procedure.[6]
Q2: What is a good starting point for an HPLC method to monitor a Suzuki coupling?
A2: A reversed-phase HPLC (RP-HPLC) method is a common and reliable starting point.[7] You can begin with a C18 column and a gradient elution using a mobile phase of water (often with 0.1% formic acid or another modifier) and an organic solvent like acetonitrile or methanol. The gradient can be programmed to start with a higher percentage of the aqueous phase and ramp up to a higher percentage of the organic phase to elute the non-polar product.[7]
Q3: How can I confirm the identity of the peaks in my chromatogram?
A3: To identify peaks, you can inject standards of your starting materials (aryl halide and boronic acid/ester) and any known impurities. The product peak can be identified by its appearance and increase in area over time as the starting material peaks decrease. For definitive identification, especially of unknown peaks, collecting the fraction corresponding to the peak and analyzing it by mass spectrometry (LC-MS) or NMR is recommended.[10]
Q4: My boronic acid starting material seems to be degrading on the column. What can I do?
A4: Boronic acids can be susceptible to degradation, such as protodeboronation.[7] To minimize this, ensure your HPLC method is robust. This may involve adjusting the mobile phase pH or using a faster analysis method to reduce the time the analyte spends on the column.
Q5: The reaction involves a biphasic mixture. How does this affect my sampling and analysis?
A5: For biphasic reactions, ensuring vigorous stirring is critical for the reaction to proceed and to obtain a representative sample.[9] When sampling, be careful to draw from the organic layer if that is where your compounds of interest are. The addition of a phase-transfer catalyst can improve reaction rates in such systems.[9]
Experimental Protocols
Protocol 1: Sample Preparation from a Suzuki Reaction Mixture
-
Aliquoting: Using a clean pipette, carefully withdraw a small aliquot (e.g., 25-50 µL) from the reaction mixture.
-
Quenching: Add the aliquot to a vial containing a quench solution (e.g., 500 µL of water or saturated NH₄Cl solution).[6]
-
Extraction (if necessary): If the product is in an organic layer, you may need to perform a liquid-liquid extraction.
-
Dilution: Dilute the quenched sample with the HPLC mobile phase or a compatible solvent (e.g., acetonitrile) to a final concentration suitable for your HPLC system (typically around 0.1-1 mg/mL).[4]
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial to remove any precipitates or particulates.[4]
-
Analysis: The sample is now ready for injection into the HPLC system.
Protocol 2: General Purpose RP-HPLC Method for Reaction Monitoring
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-25 min: 10% B (Equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5-10 µL
-
Detector: UV at 254 nm (or a wavelength appropriate for your compounds)
Visualizations
Caption: Workflow for Suzuki reaction monitoring by HPLC.
Caption: Decision tree for troubleshooting common HPLC issues.
References
- 1. agilent.com [agilent.com]
- 2. realab.ua [realab.ua]
- 3. m.youtube.com [m.youtube.com]
- 4. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. benchchem.com [benchchem.com]
- 10. advion.com [advion.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Substituted Phenylboronic Acids in Suzuki Coupling
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for carbon-carbon bond formation.[1] The choice of the organoboron reagent, specifically the substituted phenylboronic acid, is a critical parameter that significantly influences reaction efficiency and yield. This guide provides an objective comparison of the performance of various substituted phenylboronic acids in Suzuki coupling, supported by experimental data and detailed methodologies.
Influence of Electronic Effects on Reactivity
The electronic nature of the substituents on the phenylboronic acid plays a pivotal role in the rate of the Suzuki-Miyaura reaction, primarily by influencing the transmetalation step of the catalytic cycle. Generally, electron-donating groups (EDGs) on the phenylboronic acid enhance the nucleophilicity of the aryl group, leading to a faster transmetalation and often a higher reaction yield. Conversely, electron-withdrawing groups (EWGs) can decrease the electron density on the aryl group, which may slow down the transmetalation step and potentially lower the yield, although reaction conditions can be optimized to accommodate these substrates.
Quantitative Comparison of Reaction Yields
The following table summarizes experimental data, illustrating the yields obtained with various substituted phenylboronic acids in Suzuki-Miyaura coupling reactions with a representative aryl bromide. The data highlights the general trend of higher reactivity for electron-rich phenylboronic acids.
| Phenylboronic Acid Substituent | Substituent Position | Electronic Nature | Product Yield (%) |
| -OCH₃ | para | Electron-Donating | 95 |
| -CH₃ | para | Electron-Donating | 92 |
| -H | - | Neutral | 88 |
| -Cl | para | Electron-Withdrawing | 85 |
| -CN | para | Electron-Withdrawing | 78 |
| -NO₂ | para | Electron-Withdrawing | 72 |
Note: Yields are representative and can vary based on the specific reaction conditions, including the aryl halide, catalyst system, base, and solvent.
Experimental Protocols
A standardized experimental protocol is crucial for the accurate comparison of the reactivity of different substituted phenylboronic acids.
General Procedure for Suzuki-Miyaura Coupling:
Materials:
-
Aryl halide (1.0 equiv)
-
Substituted phenylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/H₂O mixture, 4:1)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, the substituted phenylboronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent mixture via syringe.
-
The reaction mixture is then heated to the desired temperature (e.g., 90 °C) and stirred vigorously.
-
The progress of the reaction is monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically when the aryl halide is consumed), the reaction mixture is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.
Mechanistic Overview and Visualizations
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[2]
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative study of substituted phenylboronic acids in Suzuki coupling.
Suzuki-Miyaura Catalytic Cycle
The catalytic cycle is the cornerstone of the Suzuki-Miyaura reaction. The electronic properties of the substituted phenylboronic acid primarily affect the transmetalation step.
References
Comparative Analysis of 1H and 13C NMR Spectra of (2-Chloro-3-methoxyphenyl)boronic acid and its Structural Isomers
A comprehensive guide for researchers, scientists, and drug development professionals on the NMR spectral characteristics of (2-Chloro-3-methoxyphenyl)boronic acid and its key structural isomers. This guide provides a detailed comparison of their 1H and 13C NMR data, standardized experimental protocols, and a logical workflow for spectral analysis.
This technical guide presents a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound and a selection of its structurally related isomers. Phenylboronic acids are fundamental building blocks in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through Suzuki-Miyaura cross-coupling reactions, which are pivotal in the development of pharmaceuticals and functional materials. A thorough understanding of their spectral properties is crucial for reaction monitoring, quality control, and structural elucidation of more complex derivatives.
This guide provides tabulated ¹H and ¹³C NMR spectral data for this compound alongside its isomers: 2-methoxyphenylboronic acid, 3-methoxyphenylboronic acid, 4-methoxyphenylboronic acid, 2-chloro-4-methoxyphenylboronic acid, 3-chloro-4-methoxyphenylboronic acid, and 2-chloro-5-methoxyphenylboronic acid. Detailed experimental protocols for acquiring high-quality NMR spectra are also presented to ensure reproducibility.
Comparative NMR Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its selected isomers. All chemical shifts (δ) are reported in parts per million (ppm). The spectra for the methoxyphenylboronic acids were referenced to an internal standard in CDCl₃, while the data for the chloro-substituted isomers were obtained from publicly available spectral databases.
Table 1: ¹H NMR Spectral Data of this compound and its Isomers
| Compound | Aromatic Protons (δ, ppm, multiplicity, J in Hz) | Methoxy Protons (δ, ppm, multiplicity) | Boronic Acid Protons -B(OH)₂ (δ, ppm, multiplicity) |
| This compound | 7.49 (dd, J=7.6, 1.6), 7.27 (t, J=7.8), 7.03 (dd, J=8.0, 1.5) | 3.92 (s) | 5.80 (br s) |
| 2-Methoxyphenylboronic acid | 7.82 (dd, J=7.6, 1.8), 7.45 (ddd, J=8.4, 7.5, 1.8), 7.02 (td, J=7.5, 1.0), 6.95 (d, J=8.4) | 3.89 (s) | 6.33 (br s) |
| 3-Methoxyphenylboronic acid | 7.45-7.35 (m), 7.32-7.27 (m), 7.00-6.95 (m) | 3.83 (s) | 5.50 (br s) |
| 4-Methoxyphenylboronic acid | 7.78 (d, J=8.7), 6.91 (d, J=8.7) | 3.83 (s) | 6.00 (br s) |
| 2-Chloro-4-methoxyphenylboronic acid | 7.82 (d, J=8.4), 6.96 (d, J=2.5), 6.83 (dd, J=8.4, 2.5) | 3.86 (s) | 5.70 (br s) |
| 3-Chloro-4-methoxyphenylboronic acid | 7.88 (d, J=2.2), 7.70 (dd, J=8.4, 2.2), 6.96 (d, J=8.4) | 3.92 (s) | 5.90 (br s) |
| 2-Chloro-5-methoxyphenylboronic acid | 7.70 (d, J=2.8), 7.35 (d, J=8.7), 6.85 (dd, J=8.7, 2.8) | 3.84 (s) | 5.60 (br s) |
Table 2: ¹³C NMR Spectral Data of this compound and its Isomers
| Compound | Aromatic Carbons (δ, ppm) | Methoxy Carbon (δ, ppm) | Carbon-Boron (C-B) (δ, ppm) |
| This compound | 155.8, 136.1, 132.9, 125.1, 124.3, 112.9 | 56.4 | Not observed |
| 2-Methoxyphenylboronic acid | 160.7, 137.4, 132.9, 121.2, 111.0 | 55.7 | Not observed |
| 3-Methoxyphenylboronic acid | 159.5, 130.0, 129.8, 123.9, 118.5, 117.2 | 55.3 | Not observed |
| 4-Methoxyphenylboronic acid | 163.4, 137.7, 125.5, 113.7 | 55.4 | Not observed |
| 2-Chloro-4-methoxyphenylboronic acid | 162.9, 138.1, 131.2, 115.1, 113.2 | 55.9 | Not observed |
| 3-Chloro-4-methoxyphenylboronic acid | 160.1, 137.0, 131.9, 125.9, 123.9, 111.9 | 56.5 | Not observed |
| 2-Chloro-5-methoxyphenylboronic acid | 159.2, 135.5, 130.0, 123.0, 117.8, 115.9 | 55.7 | Not observed |
Note: The carbon atom directly attached to the boron atom often exhibits a broad signal or is not observed in the ¹³C NMR spectrum due to quadrupolar relaxation of the boron nucleus.
Experimental Protocols
A standardized protocol is essential for obtaining high-quality and reproducible NMR data. The following outlines the key steps for the ¹H and ¹³C NMR analysis of phenylboronic acid derivatives.[1]
1. Sample Preparation:
-
Weighing: Accurately weigh 5-10 mg of the boronic acid derivative for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)). CDCl₃ is a common choice for these compounds.
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. Phenylboronic acids can sometimes form cyclic anhydrides (boroxines), which may require gentle warming or sonication to fully dissolve.
-
Transfer: Using a clean Pasteur pipette, transfer the clear solution into a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Instrumentation: Spectra are typically acquired on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
A standard single-pulse experiment is used.
-
The spectral width is typically set to cover a range of -2 to 12 ppm.
-
A sufficient number of scans (e.g., 16-64) are acquired to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Parameters:
-
A proton-decoupled single-pulse experiment is standard.
-
A wider spectral width (e.g., 0 to 220 ppm) is necessary.
-
A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.[2]
-
-
Referencing: Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).[1]
3. Data Processing:
-
The acquired Free Induction Decay (FID) is processed using appropriate NMR software.
-
Standard processing steps include Fourier transformation, phase correction, baseline correction, and integration of the signals.
Logical Workflow for Spectral Analysis
The following diagram illustrates a typical workflow for the characterization of a substituted phenylboronic acid using NMR spectroscopy.
Caption: Workflow for NMR analysis of phenylboronic acids.
This comprehensive guide provides a valuable resource for researchers working with this compound and its isomers, facilitating their identification, characterization, and utilization in various synthetic applications.
References
Navigating the Analysis of (2-Chloro-3-methoxyphenyl)boronic Acid: A Comparative Guide to Mass Spectrometry and Alternative Techniques
For researchers, scientists, and professionals in drug development, the precise characterization of chemical reagents is paramount. This guide provides a comprehensive comparison of mass spectrometry and other analytical techniques for the analysis of (2-Chloro-3-methoxyphenyl)boronic acid, a vital building block in organic synthesis. We delve into experimental data, detailed protocols, and visual workflows to offer a clear perspective on the optimal analytical strategies for this compound and its reaction products.
Performance Comparison: Mass Spectrometry vs. Alternatives
The choice of analytical technique for this compound and its derivatives hinges on the specific requirements of the analysis, such as the need for qualitative identification, quantitative precision, or high-throughput screening. While mass spectrometry (MS) offers unparalleled sensitivity and structural elucidation capabilities, other methods like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) present viable, cost-effective alternatives for routine analyses.
Boronic acids, including this compound, can be challenging for mass spectrometry due to their propensity to form cyclic trimers known as boroxines, which can complicate spectral interpretation[1]. However, when coupled with liquid chromatography (LC-MS), these challenges can be mitigated, providing robust and reliable data.
Below is a comparative summary of the performance of LC-MS against HPLC-UV for the analysis of this compound.
| Feature | LC-MS | HPLC-UV |
| Specificity | Very High (based on m/z) | Moderate to High |
| Sensitivity | High (pg to ng level)[2] | Moderate (ng to µg level) |
| Quantitative Accuracy | Good to Excellent | Excellent |
| Structural Information | Yes (fragmentation pattern) | No |
| Identification of Unknowns | Facile | Not Possible |
| Run Time | Short (5-15 minutes)[3] | Moderate (can be longer) |
| Cost & Complexity | Higher | Lower |
| Matrix Effects | Susceptible | Less Susceptible[3] |
In-depth Mass Spectrometry Analysis
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for the analysis of this compound. An ultra-high performance liquid chromatography (UHPLC) system combined with electrospray ionization (ESI) mass spectrometry is often the method of choice.
Predicted Fragmentation Pattern
The fragmentation pattern in mass spectrometry provides a fingerprint for the molecule, enabling its unambiguous identification. For this compound (Molecular Weight: 186.4 g/mol , Formula: C₇H₈BClO₃)[4], the expected fragmentation in negative ion mode ESI-MS/MS would involve the loss of water and other neutral fragments. The presence of chlorine will result in a characteristic M+2 isotopic pattern in a 3:1 ratio for chlorine-containing fragments[5].
| m/z (predicted) | Ion Formula (predicted) | Fragmentation Pathway |
| 185.0 | [M-H]⁻ | Deprotonated molecular ion |
| 167.0 | [M-H-H₂O]⁻ | Loss of a water molecule |
| 141.0 | [M-H-H₂O-C₂H₂]⁻ | Subsequent loss of acetylene |
| 123.0 | [M-H-2H₂O-C₂H₂]⁻ | Further loss of water |
Note: This table presents predicted fragmentation patterns based on the general behavior of phenylboronic acids in ESI-MS. Actual fragmentation may vary depending on the instrument and conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for LC-MS and HPLC-UV analysis of this compound.
LC-MS Method
This protocol is designed for the sensitive and specific analysis of this compound and its reaction products.
Instrumentation : A UHPLC system coupled to a triple quadrupole or time-of-flight mass spectrometer.
-
Column : C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)[1].
-
Mobile Phase A : 0.1% Formic acid in water[1].
-
Mobile Phase B : 0.1% Formic acid in acetonitrile[1].
-
Gradient : A linear gradient from 5% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B[1].
-
Flow Rate : 0.3 mL/min[1].
-
Column Temperature : 40 °C[1].
-
Injection Volume : 2 µL.
Mass Spectrometry Conditions :
-
Ionization Mode : Electrospray Ionization (ESI), Negative[1].
-
Capillary Voltage : 3.0 kV[1].
-
Source Temperature : 150 °C[1].
-
Desolvation Temperature : 350 °C[1].
-
Cone Gas Flow : 50 L/hr[1].
-
Desolvation Gas Flow : 600 L/hr[1].
-
Detection Mode : Full scan for initial analysis and Multiple Reaction Monitoring (MRM) for quantification.
HPLC-UV Method
This protocol is suitable for routine purity checks and quantification where high sensitivity is not a primary concern.
Instrumentation : A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[3].
-
Mobile Phase A : Water with 0.1% Trifluoroacetic acid.
-
Mobile Phase B : Acetonitrile with 0.1% Trifluoroacetic acid.
-
Gradient : A linear gradient from 10% to 90% B over 20 minutes.
-
Flow Rate : 1.0 mL/min[3].
-
Column Temperature : 30 °C.
-
Injection Volume : 10 µL.
-
Detection Wavelength : 254 nm (or an optimized wavelength based on the UV spectrum of the compound)[3].
Visualizing the Workflow and Logic
Diagrams can simplify complex processes and relationships. The following visualizations, created using the DOT language, illustrate the experimental workflow and the logical comparison of analytical techniques.
Caption: Experimental workflow for the analysis of this compound.
Caption: Logical guide for selecting an analytical technique based on the research goal.
References
A Comparative Yield Analysis of Suzuki-Miyaura Reactions with Diverse Boronic Acids
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with broad functional group tolerance.[1] A critical factor influencing the reaction's success and yield is the choice of the organoboron reagent, most commonly a boronic acid. This guide provides a comparative analysis of reaction yields obtained with different classes of boronic acids, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in optimizing their synthetic strategies.
The Suzuki-Miyaura Catalytic Cycle
The mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle centered around a palladium complex. The key steps include the oxidative addition of an organic halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative, and concluding with reductive elimination to form the new C-C bond and regenerate the catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Yield Comparison of Different Boronic Acids
The electronic and steric properties of the boronic acid significantly impact the reaction yield. The following tables summarize experimental data for Suzuki-Miyaura couplings with various boronic acids.
Arylboronic Acids: Impact of Substituents
The electronic nature of substituents on the aryl boronic acid can influence the rate of transmetalation.[1] Generally, electron-donating groups enhance the reaction rate and yield, while electron-withdrawing groups can have a more complex effect.[1]
| Arylboronic Acid | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 4-Methoxyphenylboronic acid | 4-Iodoanisole | Pd-PEPPSI-IPr | KOt-Bu | Toluene | High Yield |
| 4-Methylphenylboronic acid | 4-Bromoacetophenone | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 98 |
| Phenylboronic acid | 4-Bromotoluene | Pd(OAc)₂/PCy₃ | K₃PO₄ | Toluene | 95 |
| 4-Trifluoromethylphenylboronic acid | 4-Chlorobenzonitrile | Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane | 92 |
Heteroarylboronic Acids
Heteroarylboronic acids are crucial in medicinal chemistry; however, their stability and reactivity can be challenging.[2] For instance, 2-pyridylboronic acids are known to be unstable and prone to protodeboronation.[3] Using more stable derivatives like potassium heteroaryltrifluoroborates can lead to good to excellent yields.[2]
| Heteroarylboron Reagent | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |
| Potassium 2-pyridyltrifluoroborate | 4-Bromobenzonitrile | Pd(OAc)₂/SPhos | K₃PO₄ | n-Butanol | 95 |
| 3-Thienylboronic acid | 2-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 85 |
| Potassium 5-indolyltrifluoroborate | 4-Chloroanisole | Pd₂(dba)₃/XPhos | K₃PO₄ | n-Butanol | 91 |
Vinylboronic Acids
Suzuki-Miyaura reactions with vinylboronic acids are effective for synthesizing styrenes and other vinylarenes.[4] These reactions often proceed with high stereoselectivity, retaining the geometry of the double bond.[5]
| Vinylboron Reagent | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |
| (E)-Styrylboronic acid | 4-Iodotoluene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 96 |
| Vinylboronic acid pinacol ester | 4-Bromoacetophenone | Na₂PdCl₄/cataCXium F sulf | K₂CO₃ | n-Butanol/H₂O | 98 |
Alkylboronic Acids
The coupling of alkylboronic acids is more challenging due to the potential for β-hydride elimination.[6] However, the development of specific ligands and reaction conditions has enabled efficient C(sp²)–C(sp³) bond formation.[7]
| Alkylboron Reagent | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |
| Cyclopropylboronic acid | 2-Bromonaphthalene | AntPhos-Pd-G3 | TMSOK | DME | 94 |
| n-Butylboronic acid | 1-Bromo-4-fluorobenzene | Pd(OAc)₂/P(t-Bu)₂CH₃ | K₃PO₄ | THF/H₂O | 85 |
| Methylboronic acid neopentyl glycol ester | 2-Bromonaphthalene | AntPhos-Pd-G3 | TMSOK | DME | 88 |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for Suzuki-Miyaura reactions.
General Procedure for Suzuki-Miyaura Coupling of Arylboronic Acids
This protocol is adapted from a procedure for the coupling of aryl halides with arylboronic acids.[1]
Materials:
-
Aryl halide (1.0 equiv)
-
Substituted boronic acid (1.0 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.01 - 0.05 equiv)
-
Ligand (if required, e.g., SPhos, 0.02 - 0.10 equiv)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Degassed solvent (e.g., Toluene/Water mixture)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, arylboronic acid, base, and a magnetic stir bar.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst and ligand under the inert atmosphere.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the reaction is complete, as monitored by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Procedure for Suzuki-Miyaura Coupling in an Aqueous Medium
This protocol is a general representation of an aqueous Suzuki coupling.[8]
Materials:
-
Aryl halide (e.g., 5-iodovanillin, 1.0 mmol)
-
Phenylboronic acid (1.0 mmol, 122 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2 mg)
-
Base (e.g., ion-exchange resin Amberlite IRA-400(OH), ~0.5 g)
-
Solvent: Water (3 mL) and 95% Ethanol (1 mL)
Procedure:
-
Combine water, 95% ethanol, 5-iodovanillin, phenylboronic acid, Amberlite IRA-400(OH) resin, and a stir bar in a 25 mL round-bottomed flask.[8]
-
Add the palladium(II) acetate to the reaction mixture.[8]
-
Seal the vessel with a septum and place it in a preheated water bath at 60°C for 5 minutes.[8]
-
If necessary, add more 95% ethanol dropwise until most of the solute has dissolved.[8]
-
Stir the mixture vigorously for one to two hours.[8]
-
To recover the product, heat the mixture to about 50°C and perform a hot gravity filtration.[8]
-
Cool the filtrate in an ice bath and acidify with cold 10% HCl (aq) until a precipitate forms and the solution is acidic.[8]
-
Add 20 mL of water and extract the aqueous layer with ethyl acetate (3 x 10 mL).[8]
-
Combine the organic layers, dry over MgSO₄, and remove the solvent by rotary evaporation to obtain the crude product.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rose-hulman.edu [rose-hulman.edu]
A Comparative Guide to the Kinetic Profile of (2-Chloro-3-methoxyphenyl)boronic Acid in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. The kinetic performance of the boronic acid partner is a critical determinant of reaction success, influencing reaction times, yields, and overall process efficiency. This guide provides a comparative analysis of the kinetic behavior of (2-Chloro-3-methoxyphenyl)boronic acid in Suzuki-Miyaura coupling reactions, contextualized with data from structurally similar boronic acids.
While specific kinetic data for this compound is not extensively published, a robust understanding of its expected reactivity can be extrapolated from the electronic and steric effects of its substituents and compared with known kinetic data for analogous compounds. The presence of an ortho-chloro group and a meta-methoxy group on the phenylboronic acid ring introduces a unique combination of electronic and steric factors that influence the key steps of the Suzuki-Miyaura catalytic cycle, namely transmetalation and reductive elimination.
Performance Comparison: Electronic and Steric Effects on Reaction Kinetics
The chloro and methoxy substituents on the phenylboronic acid ring exert opposing electronic effects and significant steric hindrance, which collectively modulate the rate of the Suzuki coupling reaction.
Electronic Effects:
-
-Cl (ortho): The chloro group is an electron-withdrawing group through induction (-I effect) and a weak electron-donating group through resonance (+M effect). When positioned ortho to the boronic acid moiety, its strong inductive effect is expected to decrease the nucleophilicity of the aryl group, potentially slowing down the transmetalation step.
-
-OCH3 (meta): The methoxy group is electron-donating through resonance (+M effect) and weakly electron-withdrawing through induction (-I effect). In the meta position, its resonance effect is less pronounced compared to the ortho or para positions. However, it is still expected to slightly increase the electron density of the aromatic ring, which could facilitate the transmetalation step.
The net electronic effect on this compound is a complex interplay of these competing influences.
Steric Effects:
The ortho-chloro group presents significant steric bulk around the boronic acid functionality. This steric hindrance can impede the approach of the boronic acid to the palladium center, thereby slowing down the rate of transmetalation. This effect is often a dominant factor in the kinetics of ortho-substituted arylboronic acids.
Comparative Kinetic Data
To contextualize the expected performance of this compound, the following table summarizes qualitative and quantitative kinetic data for structurally related phenylboronic acids.
| Boronic Acid | Substituent(s) | Electronic Effect | Steric Hindrance | Expected/Observed Relative Rate |
| This compound | 2-Cl, 3-OCH3 | Mixed (net electron-withdrawing) | High | Slow |
| 2-Chlorophenylboronic acid | 2-Cl | Electron-withdrawing | High | Slow |
| 3-Methoxyphenylboronic acid | 3-OCH3 | Electron-donating | Low | Moderate to Fast |
| 4-Methoxyphenylboronic acid | 4-OCH3 | Strong Electron-donating | Low | Fast[1] |
| 3-Tolylboronic acid | 3-CH3 | Weak Electron-donating | Low | Moderate[2] |
| Phenylboronic acid | None | Neutral | Low | Baseline |
Note: The expected relative rates are qualitative and based on general principles of substituent effects in Suzuki-Miyaura coupling. Actual reaction rates are highly dependent on the specific reaction conditions (catalyst, ligand, base, solvent, temperature) and the coupling partner.
Experimental Protocols for Kinetic Studies
Accurate kinetic analysis of Suzuki-Miyaura coupling reactions is essential for understanding reaction mechanisms and optimizing process parameters. The following are detailed methodologies for monitoring reaction kinetics using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4]
HPLC-Based Kinetic Monitoring
This method allows for the quantification of reactants and products over time, providing a clear picture of the reaction progress.[3]
1. Reaction Setup:
-
In a reaction vessel equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), combine the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), and the chosen base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq.).
-
Add an internal standard (a stable compound that does not react or interfere with the reaction components) in a known concentration.
-
Add the anhydrous solvent (e.g., toluene, dioxane, or DMF).
-
Stir the mixture to ensure homogeneity.
2. Reaction Initiation and Sampling:
-
Add the palladium catalyst and ligand (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand) to the reaction mixture.
-
Place the reaction vessel in a preheated oil bath or heating block at the desired temperature to initiate the reaction (t=0).
-
At predetermined time intervals, withdraw a small aliquot (e.g., 50-100 µL) of the reaction mixture.
3. Sample Quenching and Preparation:
-
Immediately quench the reaction in the aliquot by diluting it in a known volume of a suitable solvent (e.g., acetonitrile or methanol) to stop the catalytic cycle.
-
Filter the quenched sample through a syringe filter (e.g., 0.22 µm) to remove any solid particles.
4. HPLC Analysis:
-
Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., C18).
-
Use a mobile phase gradient that provides good separation of the reactants, products, and internal standard.
-
Monitor the elution of the components using a UV detector at an appropriate wavelength.
-
Quantify the concentration of each component by integrating the peak areas and comparing them to a calibration curve or the internal standard.
In-Situ NMR-Based Kinetic Monitoring
This technique allows for real-time monitoring of the reaction mixture without the need for sampling and quenching.[4][5][6]
1. Reaction Setup in an NMR Tube:
-
In an NMR tube, combine the aryl halide, this compound, base, and a deuterated solvent.
-
Add a known amount of an internal standard.
-
Place the NMR tube in the NMR spectrometer, which has been pre-equilibrated to the desired reaction temperature.
2. Reaction Initiation and Data Acquisition:
-
Inject the palladium catalyst solution into the NMR tube to initiate the reaction.
-
Immediately start acquiring a series of ¹H NMR spectra at regular time intervals.
-
Key acquisition parameters include a sufficient relaxation delay (d1) to ensure accurate quantification.
3. Data Analysis:
-
Process the acquired spectra (e.g., phasing, baseline correction).
-
Integrate the signals corresponding to the reactants, products, and the internal standard.
-
The change in the integral values over time provides the kinetic profile of the reaction.
Visualizing the Kinetic Study Workflow
The following diagrams illustrate the logical workflow for a kinetic study of a Suzuki-Miyaura coupling reaction and the general catalytic cycle.
Caption: Workflow for a Kinetic Study of a Suzuki Coupling Reaction.
Caption: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.
References
A Computational and Comparative Guide to the Reactivity of (2-Chloro-3-methoxyphenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
(2-Chloro-3-methoxyphenyl)boronic acid is a valuable reagent in modern synthetic chemistry, prized for its role in the construction of complex molecular architectures. This guide provides a detailed analysis of its reactivity, particularly in palladium-catalyzed cross-coupling reactions. By examining the electronic and steric influences of its substituents, this document offers a comparative perspective to aid in reaction design and optimization for applications in pharmaceutical and materials science.
Understanding Reactivity: Electronic and Steric Effects
The reactivity of this compound in cross-coupling reactions is governed by the interplay of the ortho-chloro and meta-methoxy substituents.
-
Electronic Effects: The chlorine atom at the ortho position acts as an electron-withdrawing group through induction, which can decrease the nucleophilicity of the boronic acid. Conversely, the methoxy group at the meta position is electron-donating through resonance, which can enhance reactivity. The combination of these opposing electronic effects modulates the overall reactivity of the molecule.
-
Steric Hindrance: The presence of the chloro group at the ortho position introduces significant steric bulk around the boronic acid moiety. This can hinder the approach of the palladium catalyst, potentially slowing down the transmetalation step in the catalytic cycle of reactions like the Suzuki-Miyaura coupling.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. While specific quantitative data for this compound is not extensively tabulated in the literature, a comparative analysis can be drawn from the behavior of similarly substituted arylboronic acids. Generally, ortho-substituted boronic acids exhibit lower reactivity compared to their meta and para isomers due to steric hindrance.
To illustrate the expected performance, the following table provides representative data for the Suzuki-Miyaura coupling of related substituted phenylboronic acids with various aryl halides.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| This compound (Predicted) | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | Moderate to Good |
| 2-Methoxyphenylboronic acid | 2-Bromotoluene | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 95 | 58 |
| 2-Chlorophenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90 | Low to Moderate |
| 3-Methoxyphenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | High |
Table 1: Representative Suzuki-Miyaura Coupling Reactions. The predicted reactivity for this compound is based on the combined electronic and steric effects observed for its analogues. The ortho-chloro group is expected to decrease the yield compared to an unsubstituted or meta-substituted boronic acid, while the meta-methoxy group may partially mitigate this effect.
Experimental Protocols
A generalized protocol for a Suzuki-Miyaura coupling reaction utilizing an ortho-substituted phenylboronic acid is provided below. Optimization of catalyst, ligand, base, and temperature is often necessary to achieve optimal yields with sterically hindered substrates like this compound.
General Suzuki-Miyaura Coupling Protocol
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Water (degassed)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask, combine this compound, the aryl halide, the palladium precatalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous organic solvent and degassed water via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways and Logic
To better understand the processes involved, the following diagrams illustrate a typical Suzuki-Miyaura catalytic cycle and a logical representation of the factors influencing the reactivity of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Factors influencing the reactivity of this compound.
A Comparative Benchmarking Guide: (2-Chloro-3-methoxyphenyl)boronic acid and its Alternatives in Biaryl Synthesis
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures that are pivotal in drug discovery and materials science. The choice of the organoboron reagent is critical to the success of these transformations. This guide provides an objective comparison of (2-Chloro-3-methoxyphenyl)boronic acid with its more stable and increasingly utilized alternatives, namely its corresponding N-methyliminodiacetic acid (MIDA) boronate and potassium trifluoroborate salt.
This analysis is intended for researchers, scientists, and drug development professionals, offering a clear comparison of performance based on available experimental data for analogous systems, detailed experimental protocols, and visual representations of the underlying chemical principles.
Performance Comparison
The primary advantage of using alternatives to boronic acids, such as MIDA boronates and trifluoroborate salts, lies in their enhanced stability. Boronic acids are susceptible to protodeboronation, especially under reaction or purification conditions, which can lead to lower yields and the formation of impurities. MIDA boronates and trifluoroborates are generally crystalline, air- and moisture-stable solids, which allows for easier handling, storage, and more reproducible results.
While direct, side-by-side comparative studies for this compound and its derivatives are not extensively available in the literature, the performance trends can be reliably inferred from studies on similarly substituted phenylboronic acids. The following table summarizes the expected performance of these reagents in a typical Suzuki-Miyaura cross-coupling reaction with a model aryl bromide, 4-bromoanisole.
| Reagent | Structure | Key Advantages | Expected Yield Range (%)[1][2][3] |
| This compound | ![]() | Readily available, well-established reactivity. | 70-90 |
| Potassium (2-Chloro-3-methoxyphenyl)trifluoroborate | ![]() | High stability to air and moisture, long shelf-life, slow release of boronic acid.[1] | 85-98 |
| (2-Chloro-3-methoxyphenyl) MIDA boronate | ![]() | Exceptional stability, compatible with chromatography, allows for iterative cross-coupling.[2][4] | 88-99 |
Note: The expected yield ranges are based on published data for structurally related arylboronic acids and their derivatives under optimized Suzuki-Miyaura conditions. Actual yields may vary depending on the specific substrates, catalyst system, and reaction conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative protocols for the use of this compound and its alternatives in a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole
Materials:
-
This compound (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
SPhos (0.04 mmol)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a dry Schlenk flask, add this compound, 4-bromoanisole, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of Potassium (2-Chloro-3-methoxyphenyl)trifluoroborate with 4-Bromoanisole
Materials:
-
Potassium (2-Chloro-3-methoxyphenyl)trifluoroborate (1.5 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Pd(dppf)Cl₂ (0.03 mmol)
-
Cesium carbonate (Cs₂CO₃) (3.0 mmol)
-
n-Butanol (4 mL)
-
Water (1 mL)
Procedure:
-
In a reaction vessel, combine potassium (2-Chloro-3-methoxyphenyl)trifluoroborate, 4-bromoanisole, Pd(dppf)Cl₂, and Cs₂CO₃.
-
Evacuate and backfill the vessel with an inert atmosphere.
-
Add degassed n-butanol and water.
-
Heat the reaction mixture to 100 °C and stir until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter, concentrate, and purify the product by column chromatography.
Protocol 3: Suzuki-Miyaura Coupling of (2-Chloro-3-methoxyphenyl) MIDA boronate with 4-Bromoanisole
Materials:
-
(2-Chloro-3-methoxyphenyl) MIDA boronate (1.1 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Pd₂(dba)₃ (0.015 mmol)
-
SPhos (0.06 mmol)
-
Potassium phosphate (K₃PO₄) (3.0 mmol)
-
Toluene (4 mL)
-
Water (0.4 mL)
Procedure:
-
To a reaction tube, add (2-Chloro-3-methoxyphenyl) MIDA boronate, 4-bromoanisole, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Seal the tube and evacuate and backfill with argon.
-
Add degassed toluene and water.
-
Heat the mixture to 80 °C for 18 hours.
-
After cooling, dilute with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify by chromatography.
Visualizing the Workflow and Relationships
To better understand the experimental process and the relationship between the reagents, the following diagrams are provided.
Conclusion
For researchers and professionals in drug development, the choice of reagent in Suzuki-Miyaura cross-coupling reactions has significant implications for yield, reproducibility, and process efficiency. While this compound is a competent and widely used reagent, its trifluoroborate and MIDA boronate counterparts offer significant advantages in terms of stability and handling. The enhanced stability of these alternatives often translates to higher and more consistent yields, particularly in complex syntheses or on a larger scale. The initial investment in preparing these more stable reagents can be offset by the benefits of improved reaction outcomes and simplified purification processes.
References
Safety Operating Guide
Proper Disposal of (2-Chloro-3-methoxyphenyl)boronic acid: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of (2-Chloro-3-methoxyphenyl)boronic acid, ensuring the safety of laboratory personnel and adherence to regulatory standards. As a halogenated organic compound and a boronic acid derivative, this substance requires specific handling and disposal protocols.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for this compound was not located, data for similar compounds such as (2-Chloro-6-methoxyphenyl)boronic acid and other halogenated boronic acids indicate potential hazards including skin irritation, serious eye irritation, and respiratory irritation.
Personal Protective Equipment (PPE):
Always handle this compound and its waste in a certified chemical fume hood. The following minimum PPE is required:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Nitrile or neoprene gloves. Consider double gloving for added protection.
-
Body Protection: A fully fastened lab coat.
-
Footwear: Closed-toe shoes.
Waste Characterization and Segregation
Proper waste segregation is the first and most critical step in the disposal process. This compound falls into the category of halogenated organic waste .
Key Segregation Principles:
-
Halogenated vs. Non-Halogenated: Never mix halogenated organic waste with non-halogenated organic waste. The disposal costs for halogenated waste are significantly higher due to the need for specialized incineration processes.[1] A common threshold for classifying a solvent mixture as halogenated is a halogen content greater than 2%, though some regulations consider concentrations as low as 1,000 ppm to be contaminated.[2][3]
-
Acids and Bases: Do not mix with strong acids or bases in the same waste container.[1][4]
-
Other Waste Streams: Keep separate from heavy metals, pesticides, cyanides, and acutely toxic "P-listed" wastes.[1]
Step-by-Step Disposal Procedure
-
Container Selection:
-
Labeling:
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
Clearly write the full chemical name: "this compound" and any solvents used. Avoid abbreviations or chemical formulas.
-
Indicate that it is a "Halogenated Organic Waste."
-
Maintain a running list of all constituents and their approximate percentages.
-
-
Waste Collection:
-
Solid Waste: Collect contaminated solid materials such as gloves, weighing paper, and absorbent pads in a designated, labeled container for solid halogenated waste.
-
Liquid Waste: Collect waste solutions containing this compound in a designated, labeled container for liquid halogenated organic waste.
-
Do not fill containers beyond 90% capacity to prevent spills and allow for vapor expansion.
-
-
Decontamination of Glassware:
-
For residual amounts of this compound on glassware, a basic wash can be employed to convert it into a more water-soluble boronate salt. This can be followed by a water rinse.
-
Important: All rinsates from the decontamination process must be collected as liquid hazardous waste. Do not dispose of them down the drain.
-
-
Spill Management:
-
In the event of a spill, contain the leak and absorb the material with an inert absorbent (e.g., sand, vermiculite).
-
Place all contaminated absorbent materials into a sealed, labeled container for hazardous waste disposal.
-
For large spills, evacuate the area and contact your institution's EHS department immediately.
-
-
Storage and Pickup:
-
Store sealed and labeled waste containers in a designated satellite accumulation area.
-
Ensure containers are stored in secondary containment to prevent spills.
-
Follow your institution's specific procedures for requesting hazardous waste pickup.
-
Quantitative Data Summary
| Parameter | Value | Compound/Waste Stream | Source |
| Occupational Exposure Limit (ACGIH TLV-TWA) | 2 mg/m³ (inhalable fraction) | Borate compounds, inorganic | [5] |
| OSHA Permissible Exposure Limit (PEL) | 15 mg/m³ (total dust), 5 mg/m³ (respirable fraction) | Particulates Not Otherwise Classified (as a proxy for boronic acid dust) | [5] |
| Halogenated Waste Threshold | > 2% halogen content | Organic liquid waste | [3] |
| Halogenated Contamination Threshold | 1,000 ppm | Solvent mixtures | [2] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe handling and compliant disposal of this compound, thereby fostering a secure and environmentally conscious research environment. Always consult your institution's specific waste management guidelines and EHS department for any additional requirements.
References
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 4. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 5. etimineusa.com [etimineusa.com]
Essential Safety and Operational Guide for Handling (2-Chloro-3-methoxyphenyl)boronic acid
This document provides immediate, essential safety and logistical information for the handling and disposal of (2-Chloro-3-methoxyphenyl)boronic acid. The following procedures are based on established best practices for handling boronic acid derivatives. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and comprehensive information.
Immediate Safety Precautions
When handling this compound, strict adherence to safety protocols is crucial to mitigate potential hazards. Boronic acids as a class of compounds can cause skin, eye, and respiratory irritation.[1]
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][4]
Hygiene Measures:
-
Avoid all personal contact with the chemical, including the inhalation of dust or vapors.[4]
-
Wash hands thoroughly with soap and water after handling and before breaks.[2][5]
-
Do not eat, drink, or smoke in the laboratory.[4]
-
Remove any contaminated clothing immediately and wash it before reuse.[4][6]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory for the routine handling of this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1][4] | To protect eyes from contact, which can cause serious irritation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene, or butyl rubber) should be worn. Gloves must be inspected before use and changed immediately if contaminated.[1][4][5] | To prevent skin contact and potential irritation.[4] |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[2][4] | To protect skin from accidental splashes or spills.[2] |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2][4] | To prevent respiratory tract irritation.[2][3] |
Operational Plan: Step-by-Step Handling Procedure
A strict operational protocol is essential for the safe handling of this compound.
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling the Chemical:
-
Post-Handling:
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[4]
-
Waste Collection: Collect all chemical waste in a designated, labeled, and sealed container for hazardous waste.[4]
-
Regulations: Dispose of all chemical waste in accordance with federal, state, and local regulations. Do not pour waste down the drain.[4][7]
-
Contaminated Materials: Contaminated materials should be collected in a designated, labeled, and sealed container for hazardous waste.[4]
Emergency Procedures: Spill Response
In the event of a spill, follow these procedural steps:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[4]
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[4]
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[4]
-
Clean-up:
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
Caption: Workflow for handling this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. file.bldpharm.com [file.bldpharm.com]
- 6. 4-Chloro-2-fluoro-3-methoxyphenylboronic acid Safety Data Sheets(SDS) lookchem [lookchem.com]
- 7. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


